molecular formula C13H15NO2S B1615292 ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate CAS No. 93187-78-1

ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Katalognummer: B1615292
CAS-Nummer: 93187-78-1
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: JGBGVTWDRSJBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-3-16-12(15)8-17-13-9(2)14-11-7-5-4-6-10(11)13/h4-7,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGVTWDRSJBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344301
Record name ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93187-78-1
Record name ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Executive Summary

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a specialized organic compound featuring a core 2-methylindole heterocycle functionalized at the 3-position with an ethyl thioacetate group. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block in discovery chemistry.

Chemical Structure and Identification

The molecular architecture consists of an ethyl acetate moiety linked via a thioether (sulfur) bridge to the C3 position of the 2-methyl-1H-indole ring system. The presence of the indole N-H, the ester carbonyl, and the thioether linkage provides multiple points for potential biological interactions and further chemical derivatization.

Caption: Chemical Structure of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Table 1: Compound Identification

Identifier Value Reference
CAS Number 93187-78-1 [2]
Molecular Formula C₁₃H₁₅NO₂S [2]
Molecular Weight 249.33 g/mol [2]
InChI Key NWRCFYYAEUCUIV-UHFFFAOYAZ [3]

| Canonical SMILES | CCOC(=O)CSC1=C(C)NC2=CC=CC=C12 | |

Physicochemical Properties

While this compound is available from specialty chemical suppliers, comprehensive, experimentally determined physical property data is not widely published in peer-reviewed literature.[2][4] The properties listed below are based on its chemical identity. For research purposes, empirical determination of properties such as melting point and solubility in various solvents is recommended.

Table 2: Physicochemical Data

Property Value Notes
Molecular Formula C₁₃H₁₅NO₂S Confirmed by mass spectrometry expectations.[2]
Molecular Weight 249.33 g/mol Calculated from the molecular formula.[2]
Appearance Not specified Likely a solid or oil at room temperature.
Melting Point Not available -
Boiling Point Not available -

| Solubility | Not specified | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |

Synthesis and Mechanistic Insights

The synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is most efficiently achieved via a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the S-alkylation of a 2-methyl-1H-indole-3-thiolate anion with a suitable ethyl haloacetate.

Proposed Synthetic Pathway

The reaction proceeds by generating a highly nucleophilic thiolate anion from the corresponding 2-methyl-1H-indole-3-thiol intermediate. This anion then attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired thioether bond.

synthesis_workflow thiol 2-Methyl-1H-indole-3-thiol conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) thiol->conditions bromoacetate Ethyl Bromoacetate (BrCH₂CO₂Et) bromoacetate->conditions product Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate conditions->product Sₙ2 Reaction

Caption: Synthetic workflow for the S-alkylation reaction.

Experimental Protocol

This protocol is adapted from established methodologies for the S-alkylation of thiols with ethyl haloacetates.[5][6]

Materials:

  • 2-Methyl-1H-indole-3-thiol

  • Ethyl bromoacetate (1.05 equivalents)[5]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous Acetonitrile (or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-1H-indole-3-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension.

  • Thiolate Formation: Stir the suspension at room temperature for 20-30 minutes. The base deprotonates the thiol to form the potassium thiolate salt, the active nucleophile.

  • Reagent Addition: Add ethyl bromoacetate (1.05 eq) dropwise to the suspension via syringe. A slight excess of the alkylating agent ensures complete consumption of the thiol, but a large excess should be avoided to prevent potential side reactions.[5]

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Workup: Upon completion, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of fresh acetonitrile.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Causality Behind Experimental Choices
  • Alkylating Agent: Ethyl bromoacetate is preferred over ethyl chloroacetate because bromide is a superior leaving group to chloride, leading to faster SN2 reaction rates.[5] Ethyl iodoacetate would be even more reactive but is often more expensive and less stable.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the thiol (pKa ≈ 10-11) to form the nucleophilic thiolate. It is also inexpensive, easy to handle, and simple to remove by filtration. Stronger bases like sodium hydride (NaH) could be used for a faster reaction but require more stringent anhydrous conditions.[5]

  • Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that readily dissolves the organic reactants and facilitates the SN2 mechanism without interfering with the nucleophile. Dimethylformamide (DMF) is another suitable alternative.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Indole N-H: A broad singlet typically downfield (> 8.0 ppm).

    • Aromatic Protons: A multiplet system between 7.0-7.8 ppm corresponding to the four protons on the benzene ring of the indole nucleus.

    • Ethyl Ester (CH₂): A quartet around 4.1-4.2 ppm.

    • Thio-linked Methylene (S-CH₂): A sharp singlet expected around 3.5-3.7 ppm.

    • Indole C2-Methyl (CH₃): A sharp singlet around 2.4-2.5 ppm.

    • Ethyl Ester (CH₃): A triplet around 1.2-1.3 ppm.

  • ¹³C NMR:

    • Ester Carbonyl (C=O): A signal in the range of 170-172 ppm.

    • Aromatic/Indole Carbons: Multiple signals between 110-140 ppm.

    • Ethyl Ester (O-CH₂): A signal around 60-62 ppm.

    • Thio-linked Methylene (S-CH₂): A signal around 30-35 ppm.

    • Indole C2-Methyl (CH₃): A signal around 12-14 ppm.

    • Ethyl Ester (CH₃): A signal around 14 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

    • C-H Stretches (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

    • Ester C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹.[7]

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 249.33 or 250.34, respectively.

Potential Applications and Research Directions

The title compound is not an end-product therapeutic but rather a valuable scaffold and intermediate for drug discovery.

  • Anti-inflammatory Agents: The indole-3-acetic acid motif is central to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[7] Hydrolysis of the ethyl ester of the title compound would yield the corresponding carboxylic acid, a structural bioisostere of known anti-inflammatory agents.

  • Anticancer Research: The 2,3-disubstituted indole core is a feature in compounds with potent antitumor activities.[9] This molecule serves as a ready-made platform for further functionalization at the N1 position or on the aromatic ring to generate libraries of novel compounds for screening against cancer cell lines.

  • Versatile Building Block: The thioether linkage is relatively stable but can also be a site for further chemical manipulation, such as oxidation to the corresponding sulfoxide or sulfone, thereby introducing new functional groups and altering the molecule's polarity, solubility, and metabolic profile.

Conclusion

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a well-defined chemical entity with significant potential as an intermediate in medicinal and materials chemistry. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. While detailed physical and biological data remain to be published, its structural features, particularly the privileged 2-methylindole core, mark it as a compound of high interest for the development of novel bioactive molecules.

References

  • The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). Retrieved from [Link]

  • Al-Ostath, A., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E, 69(Pt 11), o1642. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE. Retrieved from [Link]

  • Moldb. (n.d.). Ethyl 2-((2-methyl-1H-indol-3-yl)thio)acetate. Retrieved from [Link]

  • Kim, H. Y., & Kim, J. N. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. Retrieved from [Link]

  • O'Brien, A. G., et al. (2014). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry, 10, 2856-2863. Retrieved from [Link]

  • Gierczyk, B., et al. (2004). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. Polish Journal of Chemistry, 78, 325-333. Retrieved from [Link]

  • LookChem. (2025). ethyl [(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)sulfanyl]acetate. Retrieved from [Link]

  • Rapolu, M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID.... International Journal of Advanced Biotechnology and Research, 6(1), 92-98. Retrieved from [Link]

  • Thanh, N. D., & Van, H. T. K. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME.... Sciforum. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Thanh, N. D., & Van, H. T. K. (2012). REACTION OF ACETOPHENONE (HEPTA-O-ACETYL- - LACTOSYL)THIOSEMICARBAZONES WITH ETHYL BROMOACETATE. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl thioacetate. Retrieved from [Link]

  • Kim, H. Y., & Kim, J. N. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. Retrieved from [Link]

  • Reddy, C. S., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2009(11), 216-225. Retrieved from [Link]

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Potential of a Novel Indole Analogue

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from endogenous molecules like tryptophan and serotonin to widely-used pharmaceuticals such as indomethacin and vinblastine.[1][2] Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery.[3] Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate emerges from this rich lineage, yet its specific mechanism of action remains largely unexplored. This guide, therefore, serves as a foundational blueprint for researchers seeking to elucidate the in vitro biological activities of this promising compound.

Drawing upon the extensive body of literature surrounding structurally related indole derivatives, we will postulate several plausible mechanisms of action for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. This document is not merely a collection of protocols; it is a strategic guide designed to provide the causal reasoning behind experimental choices, enabling the design of robust, self-validating studies. We will delve into potential anti-inflammatory, anticancer, and antioxidant pathways, providing detailed, step-by-step methodologies for their investigation.

Compound Profile: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Structure:

Chemical Formula: C13H15NO2S

Rationale for Investigation:

The indole scaffold is a well-established pharmacophore with a diverse range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4][5][6] The presence of a thioacetate group at the 3-position of the indole ring is of particular interest. Thioether and thioacetate moieties are known to be involved in various biological interactions and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] The 2-methyl substitution on the indole ring has also been shown to be important for certain biological activities.[8] Given this structural context, it is reasonable to hypothesize that ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate possesses significant biological activity.

Postulated Mechanism of Action I: Anti-Inflammatory Effects via COX Inhibition and Cytokine Modulation

Scientific Rationale:

Many indole-containing compounds, most notably Indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][9] Furthermore, indole derivatives have been shown to modulate the production of inflammatory cytokines, such as IL-6 and TNF-α, often through the inhibition of the NF-κB signaling pathway.[10] The structural similarity of the title compound to known anti-inflammatory agents makes this a primary avenue for investigation.

Experimental Workflow: Investigating Anti-Inflammatory Properties

G cluster_0 COX Enzyme Inhibition cluster_1 Cell-Based Assays cluster_2 Downstream Analysis COX1_assay COX-1 Inhibition Assay COX2_assay COX-2 Inhibition Assay Cell_Culture Culture RAW 264.7 Macrophages LPS_Stim Stimulate with LPS Cell_Culture->LPS_Stim Compound_Treat Treat with Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate LPS_Stim->Compound_Treat Data_Collection Collect Supernatant & Lysates Compound_Treat->Data_Collection PGE2_ELISA PGE2 ELISA Data_Collection->PGE2_ELISA Cytokine_Array Cytokine Array (TNF-α, IL-6, IL-1β) Data_Collection->Cytokine_Array Western_Blot Western Blot (NF-κB, IκBα) Data_Collection->Western_Blot

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocols:

A. Cyclooxygenase (COX) Inhibition Assay (In Vitro, Cell-Free)

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a series of dilutions of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (e.g., 0.1, 1, 10, 100 µM).

    • In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the respective wells. Include a known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the absorbance according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

B. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (Cell-Based)

  • Objective: To assess the compound's ability to suppress the inflammatory response in a cellular model.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to collect protein for Western blot analysis.

  • Downstream Analysis:

    • ELISA: Quantify the levels of prostaglandin E2 (PGE2), TNF-α, and IL-6 in the supernatant.

    • Western Blot: Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).

Anticipated Data Summary:
AssayEndpointExpected Outcome with Active Compound
COX-1 InhibitionIC50 (µM)A measurable IC50 value, indicating direct enzyme inhibition.
COX-2 InhibitionIC50 (µM)A measurable IC50 value, ideally lower than for COX-1 for selectivity.
PGE2 Production% ReductionDose-dependent decrease in PGE2 levels in LPS-stimulated cells.
TNF-α & IL-6 Secretion% ReductionDose-dependent decrease in pro-inflammatory cytokine secretion.
NF-κB Activationp-p65/p65 RatioReduced phosphorylation of p65, indicating pathway inhibition.

Postulated Mechanism of Action II: Anticancer Activity via Apoptosis Induction and Tubulin Polymerization Inhibition

Scientific Rationale:

The indole nucleus is a prevalent feature in numerous anticancer agents.[4] Compounds with this scaffold have been reported to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[6][11] For instance, Vinca alkaloids, which contain an indole moiety, are classic examples of microtubule-destabilizing agents.[2] The potential of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate to interfere with these fundamental cellular processes warrants a thorough investigation.

Signaling Pathway: Intrinsic Apoptosis

G Compound Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Detailed Protocols:

A. Cell Viability and Proliferation Assay

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Cell Lines: A panel of cancer cell lines (e.g., HT-29 (colon), MCF-7 (breast), A549 (lung)).

  • Procedure:

    • Seed cells in 96-well plates.

    • After 24 hours, treat with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or WST-1 assay.

  • Data Analysis: Calculate the IC50 value for each cell line.

B. Apoptosis and Cell Cycle Analysis by Flow Cytometry

  • Objective: To quantify apoptosis and determine the effect on cell cycle distribution.

  • Procedure:

    • Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • For apoptosis, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • For cell cycle analysis, fix cells in ethanol and stain with PI.

    • Analyze samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

C. In Vitro Tubulin Polymerization Assay

  • Objective: To assess the direct effect of the compound on the polymerization of tubulin.

  • Materials: Tubulin polymerization assay kit (fluorescence-based).

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations. Include paclitaxel (promoter) and colchicine (inhibitor) as controls.

    • Incubate at 37°C to initiate polymerization.

    • Monitor the fluorescence increase over time, which is proportional to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls.

Anticipated Data Summary:
AssayEndpointExpected Outcome with Active Compound
Cell Viability (MTT)IC50 (µM)Low micromolar IC50 values in cancer cell lines.
Apoptosis (Annexin V/PI)% Apoptotic CellsDose- and time-dependent increase in the percentage of apoptotic cells.
Cell Cycle Analysis% Cells in G2/MArrest of cells in the G2/M phase of the cell cycle.
Tubulin PolymerizationInhibition of PolymerizationReduced rate and extent of tubulin polymerization.

Postulated Mechanism of Action III: Antioxidant Activity

Scientific Rationale:

The indole ring can act as an electron donor and is known to scavenge free radicals.[12] Many indole derivatives have demonstrated potent antioxidant activities.[5][13] The thioether linkage in the target compound may also contribute to its antioxidant potential. Investigating its ability to neutralize free radicals and mitigate cellular oxidative stress is a logical step.

Experimental Workflow: Antioxidant Capacity Assessment

G cluster_0 Chemical Assays cluster_1 Cellular Assay DPPH_Assay DPPH Radical Scavenging ABTS_Assay ABTS Radical Scavenging Cell_Culture Culture Cells (e.g., HaCaT) Compound_Pretreat Pre-treat with Compound Cell_Culture->Compound_Pretreat H2O2_Stress Induce Oxidative Stress (H2O2) Compound_Pretreat->H2O2_Stress ROS_Measurement Measure Intracellular ROS (DCFH-DA) H2O2_Stress->ROS_Measurement

Caption: Workflow for evaluating antioxidant potential.

Detailed Protocols:

A. DPPH and ABTS Radical Scavenging Assays (Cell-Free)

  • Objective: To measure the direct free-radical scavenging capacity of the compound.

  • Procedure (DPPH):

    • Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Add different concentrations of the test compound. Use ascorbic acid as a positive control.[14]

    • Incubate in the dark for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

  • Procedure (ABTS):

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add different concentrations of the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging and determine the IC50 value for both assays.

B. Cellular Antioxidant Activity (CAA) Assay

  • Objective: To determine the compound's ability to reduce intracellular reactive oxygen species (ROS).

  • Cell Line: Human keratinocytes (HaCaT) or other suitable cell lines.

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load cells with the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA).

    • Treat cells with the test compound and controls.

    • Induce oxidative stress with H2O2 or another ROS generator.

    • Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage reduction in ROS levels compared to the stressed control.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the in vitro mechanism of action of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. The proposed experiments are designed to systematically probe its potential as an anti-inflammatory, anticancer, and antioxidant agent. Positive results in any of these areas would provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The versatility of the indole scaffold suggests that this compound could exhibit a multi-targeted mechanism, and further investigation into its effects on other cellular pathways, such as kinase signaling or epigenetic modulation, may also be warranted.

References

  • Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE. NextSDS. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic. Semantic Scholar. [Link]

  • acetamide inhibits colon cancer growth via the STAT1 pathway. SciELO. [Link]

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. PMC. [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. [Link]

  • Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Properties of Ethyl Acetate Extract. Journal of Hunan University (Natural Sciences). [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. PMC. [Link]

  • Indole-3-carbinol ameliorated the thioacetamide-induced hepatic encephalopathy in rats. PubMed. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. SciELO. [Link]

  • 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. PMC. [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PMC. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry. [Link]

  • Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. PubMed. [Link]

  • Antioxidant Activity of Ethanolic Extract and Various Fractions from Green Tea (Camellia sinensis L.) Leaves. Pharmacognosy Journal. [Link]

Sources

ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: Properties, Synthesis, and Characterization for Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and outline a robust analytical workflow for its structural confirmation and purity assessment, with a particular focus on mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this molecule and its potential applications.

Core Physicochemical Properties

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, with the CAS Number 93187-78-1, is a member of the indole class of heterocyclic compounds.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[2][3]

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂S[1]
Molecular Weight 249.33 g/mol [1]
Exact Mass 249.08235 uCalculated
Appearance Not specified, likely a solidInferred
Purity (typical) ≥98%[1]

The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), which is indispensable for the unambiguous identification of a compound in complex matrices or for confirming the outcome of a chemical synthesis.

Synthesis Protocol: A Thioetherification Approach

The synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate can be achieved through the thioetherification of 2-methyl-1H-indole with ethyl 2-mercaptoacetate. The following protocol is a robust and reproducible method for obtaining the target compound in good yield and purity.

Materials and Reagents
  • 2-methyl-1H-indole

  • Ethyl 2-mercaptoacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-1H-indole (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF and cool the solution to 0 °C in an ice bath. To this solution, add sodium hydride (1.1 eq) portion-wise over 15 minutes.

  • Thioetherification: Allow the reaction mixture to stir at 0 °C for 30 minutes. Then, add ethyl 2-mercaptoacetate (1.2 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding 1 M HCl at 0 °C until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2-methyl-1H-indole D Thioetherification A->D B Ethyl 2-mercaptoacetate B->D C NaH, DMF C->D E Quenching (1M HCl) D->E F Extraction (EtOAc) E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J Fragmentation_Pathway M [M+H]⁺ m/z 250.0896 F1 Loss of C₂H₄ m/z 222.0583 M->F1 - C₂H₄ F2 Loss of C₂H₅OH m/z 204.0477 M->F2 - C₂H₅OH F3 Loss of CO m/z 176.0532 F2->F3 - CO F4 [2-methyl-1H-indol-3-yl]thio⁺ m/z 162.0423 F2->F4 - C₂H₂O

Sources

Structural Elucidation of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate by 1H NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of functionalized indoles is a critical checkpoint in medicinal chemistry and drug development. Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (C₁₃H₁₅NO₂S) is a highly specific heterocyclic scaffold featuring an indole core, a C2-methyl group, and a C3-thioacetate side chain. This whitepaper provides an authoritative, in-depth guide to confirming its molecular architecture using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond basic signal assignment, this guide emphasizes the mechanistic causality behind chemical shifts and establishes a self-validating experimental protocol for structural verification.

Molecular Anatomy & Regiochemical Logic

Before acquiring spectral data, a Senior Application Scientist must deconstruct the molecule into its isolated spin systems to predict the resulting NMR topography. The molecule can be divided into three distinct domains:

  • The Indole Core: Contains a heteroaromatic system with four benzenoid protons (C4, C5, C6, C7) and one exchangeable N-H proton. Crucially, the C2 and C3 positions are fully substituted, meaning the characteristic pyrrole-ring protons are absent.

  • The C2-Methyl Group: An isolated aliphatic system attached directly to the electron-rich heteroaromatic ring.

  • The C3-Thioacetate Chain: Contains an isolated methylene group (-S-CH₂-CO-) flanked by a sulfur atom and a carbonyl, terminating in a standard ethyl ester moiety (-O-CH₂-CH₃).

The core logic of this elucidation relies on regiochemical validation : proving that the thioacetate group is exclusively attached at the C3 position and the methyl group at the C2 position.

Self-Validating Experimental Protocol

An analytical protocol must not merely list instructions; it must serve as a self-validating system where every physical parameter is mechanistically justified.

  • Step 1: Sample Preparation & Matrix Selection Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is deliberately chosen over strongly hydrogen-bonding solvents (like DMSO-d₆) to minimize the exchange rate of the indole N-H proton, preserving its signature broad singlet. TMS provides an absolute zero-point calibration.

  • Step 2: Instrument Tuning & Shimming Transfer the solution to a standard 5 mm NMR tube and acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Perform high-order gradient shimming (Z1-Z5) on the deuterium lock signal. Causality: Rigorous shimming is critical to resolve the fine J -couplings (ortho/meta) in the indole benzenoid ring (7.10 - 7.65 ppm) and the precise 7.1 Hz scalar coupling of the ethyl ester.

  • Step 3: Pulse Sequence & Relaxation Kinetics Execute a standard 1D ¹H pulse sequence (e.g., 30° flip angle) with a relaxation delay ( D1​ ) of 2.0 seconds, acquiring 16 to 32 scans. Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all proton environments—particularly the isolated C2-methyl group—guaranteeing that the integration values strictly reflect the stoichiometric 3:2:2:4:1 ratio.

  • Step 4: Data Processing & Internal Validation Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Self-Validating Check: Integrate the clean, isolated triplet at δ 1.22 ppm to exactly 3.00. If the subsequent integration of the C2-methyl singlet yields 3.00 and the aromatic region yields 4.00, the system is internally validated and free from major polymeric impurities.

1H NMR Signal Assignment & Causality

The structural confirmation is achieved by mapping the acquired chemical shifts ( δ ) and coupling constants ( J ) to the predicted electron density of the molecule.

The Indole Core

The N-H proton of the indole ring typically appears as a broad singlet in the downfield region, highly dependent on solvent and concentration (1[1]). In CDCl₃, this manifests around δ 8.15 ppm. The broadening is a direct result of the quadrupolar relaxation of the ¹⁴N nucleus (I=1). The benzenoid protons (C4-H through C7-H) appear between 7.10 and 7.65 ppm. The C4-H is the most deshielded ( δ 7.65 ppm) due to the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nature of the C3-thioether substituent.

The Aliphatic Domains

The chemical shifts of the C2-methyl group and the C3-thioether linkage can be cross-referenced with similar nucleophilic functionalizations of indole derivatives, where the C2-methyl protons consistently resonate as a sharp singlet near 2.4 ppm (2[2]). The thioacetate methylene (-S-CH₂-CO-) is pushed downfield to δ 3.42 ppm because the sulfur atom and the carbonyl group exert a combined electron-withdrawing inductive effect. Finally, the ethyl ester protons routinely present as a distinct quartet near 4.1 ppm and a triplet near 1.2 ppm, serving as an internal integration standard (3[3]).

Quantitative Data Summary
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality
Indole N-H (H1) 8.15Broad Singlet (br s)-1HDeshielded by heteroaromatic ring; broadened by ¹⁴N quadrupolar relaxation.
Indole C4-H 7.65Doublet (d)7.81HOrtho-coupling to C5-H; deshielded by the proximal C3-thioether group.
Indole C7-H 7.30Doublet (d)8.01HOrtho-coupling to C6-H.
Indole C5-H, C6-H 7.10 - 7.20Multiplets (m)~7.52HComplex splitting due to ortho/meta couplings in the benzenoid ring.
-O-CH₂-CH₃ 4.12Quartet (q)7.12HDeshielded by ester oxygen; scalar coupled to the adjacent methyl group.
-S-CH₂-C(=O)- 3.42Singlet (s)-2HDeshielded by sulfur and carbonyl; isolated from other spin systems.
Indole C2-CH₃ 2.45Singlet (s)-3HAllylic/aromatic methyl; confirms C2 substitution.
-O-CH₂-CH₃ 1.22Triplet (t)7.13HAliphatic methyl; scalar coupled to the adjacent methylene group.

Mechanistic Insights: Confirming Regiochemistry

The most critical aspect of this structural elucidation is proving that the molecule is not a C2-thio/C3-methyl isomer.

In an unsubstituted indole, the C3 proton typically resonates around 6.4-6.5 ppm. The absolute absence of this characteristic C3 proton signal provides definitive proof of C3 substitution, a principle widely utilized in the structural elucidation of complex indole derivatives (4[4]). Furthermore, the C2-methyl group appears as a perfect singlet. If the C2 position were unsubstituted, the C2 proton would couple with the N-H proton or exhibit long-range coupling, which is entirely absent here.

NMR_Workflow Start Sample Preparation (CDCl3, TMS internal standard) Acquisition 1H NMR Data Acquisition (400/500 MHz, 298K) Start->Acquisition Split Signal Deconvolution Acquisition->Split Indole Indole Core Analysis (N-H & Aromatics: 7.0-8.5 ppm) Split->Indole Aliphatic Thioacetate & C2-Methyl (Aliphatics: 1.0-4.5 ppm) Split->Aliphatic Regio Regiochemistry Validation (Absence of C3-H confirms substitution) Indole->Regio Aliphatic->Regio Confirm Structural Confirmation: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Regio->Confirm

Caption: Workflow for the 1H NMR structural elucidation and regiochemical validation of the indole derivative.

Conclusion

The 1H NMR spectrum of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate provides a flawless, self-validating map of its molecular structure. By meticulously controlling the acquisition parameters and understanding the causality behind the inductive deshielding of the thioacetate chain and the regiochemical absence of the C3-proton, researchers can confidently verify the integrity of this scaffold for downstream drug development applications.

References

  • Benchchem. "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives." 1

  • Benchchem. "Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of O-Desmethyl Indomethacin-d4." 4

  • RSC. "Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction." 2

  • Semantic Scholar. "Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H)."3

Sources

Pharmacokinetic Profiling of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Derivatives: A Comprehensive ADME and Bioanalysis Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and its structural analogs represent a versatile class of thio-substituted indole derivatives. Pharmacologically, these compounds share critical structural pharmacophores with established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, as well as uricosuric agents targeting URAT1[1]. In rational drug design, the ethyl acetate moiety frequently serves as a lipophilic prodrug strategy. This esterification is designed to enhance membrane permeability and oral bioavailability before undergoing enzymatic hydrolysis in vivo to yield the active acetic acid derivative.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for the pharmacokinetic (PK) profiling, in vitro ADME characterization, and LC-MS/MS bioanalytical workflows required to advance these specific indole-thioacetate derivatives through preclinical development.

In Vitro ADME & Physicochemical Profiling

Before initiating resource-intensive in vivo studies, the physicochemical properties and in vitro ADME profile of the indole-thioacetate derivatives must be rigorously established[]. The presence of the thioether linkage and the indole ring renders these molecules highly lipophilic. While this lipophilicity drives target affinity, it often results in poor aqueous solubility, necessitating careful formulation strategies.

Causality in Assay Selection

Because the ethyl ester is explicitly designed to be cleaved in vivo, evaluating metabolic stability in both Human Liver Microsomes (HLM) and plasma is critical. Carboxylesterases (CES1 in the liver, CES2 in the intestine) are the primary drivers of this activation. We must quantify the intrinsic clearance ( CLint​ ) of the prodrug and the formation rate of the active acid to ensure the prodrug does not clear before reaching systemic circulation[3].

Table 1: Representative In Vitro ADME Profile for a Lead Indole-Thioacetate Derivative

ParameterAssay SystemTarget Value / ThresholdMechanistic Implication
Kinetic Solubility PBS (pH 7.4)< 10 µg/mLHigh lipophilicity requires lipid-based formulations for oral dosing.
Permeability ( Papp​ ) Caco-2 (A-to-B)> 15×10−6 cm/sExcellent transcellular absorption driven by the ethyl ester moiety.
Plasma Stability Human Plasma t1/2​ < 30 minRapid CES-mediated conversion to the active acetic acid form.
Hepatic Clearance Human Liver Microsomes CLint​ < 15 µL/min/mgModerate Phase I metabolism; primary clearance is ester hydrolysis.

Cytochrome P450 (CYP) Inhibition Profiling

Indole derivatives are known to interact with hepatic CYP enzymes, particularly CYP2C9 (which metabolizes many NSAIDs) and CYP3A4. Evaluating direct and time-dependent inhibition (TDI) is a regulatory requirement to predict potential drug-drug interactions (DDIs)[4].

Protocol: LC-MS/MS CYP450 Inhibition Assay

Self-Validating System: This protocol incorporates specific probe substrates and known inhibitors (e.g., Ketoconazole for 3A4, Sulfaphenazole for 2C9) to ensure system suitability. A failure of the positive control to achieve >80% inhibition invalidates the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare the test compound (ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate) in a 7-point serial dilution (0.1 µM to 50 µM, final DMSO <0.1%).

  • Pre-Incubation: In a 96-well plate, combine 0.1 mg/mL HLM, the test compound, and isoform-specific probe substrates (e.g., Diclofenac for CYP2C9). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the Phase I oxidation.

  • Incubation & Quenching: Incubate at 37°C for 10 minutes (ensuring linear metabolite formation). Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an isotopically labeled Internal Standard (IS).

  • Protein Precipitation & Extraction: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • LC-MS/MS Bioanalysis: Quantify the formation of the probe metabolite (e.g., 4'-hydroxydiclofenac) using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. Calculate IC50​ using non-linear regression[5].

PK_Workflow A Compound Synthesis Ethyl Indole-thioacetate B In Vitro ADME (Caco-2, HLM Stability) A->B C CYP450 Inhibition (LC-MS/MS Assay) B->C D In Vivo PK (Rodent) IV & PO Dosing C->D E NCA Data Analysis (WinNonlin) D->E F Metabolite ID (Ester Hydrolysis) D->F

Fig 1. Integrated workflow for the pharmacokinetic profiling of indole-thioacetate derivatives.

In Vivo Pharmacokinetic Profiling (Murine Model)

To evaluate the systemic exposure of the active metabolite following administration of the ethyl ester prodrug, a rigorous in vivo PK study in Sprague-Dawley (SD) rats or C57BL/6 mice is required[5].

Protocol: In Vivo Dosing and Sampling

Causality in Formulation: Due to the high lipophilicity of the ethyl ester, standard aqueous vehicles will fail, leading to erratic absorption. A formulation of 5% DMSO, 40% PEG400, and 55% Saline is utilized to maintain the compound in solution within the gut lumen, ensuring that absorption is permeability-limited rather than dissolution-limited.

Step-by-Step Methodology:

  • Animal Preparation: Fast male SD rats (n=3 per route) overnight prior to oral (PO) dosing; provide food ad libitum for intravenous (IV) cohorts.

  • Dosing: Administer the compound at 2 mg/kg (IV via tail vein) and 10 mg/kg (PO via oral gavage).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood immediately at 3,000 × g for 10 minutes at 4°C.

  • Bioanalysis: Extract plasma using liquid-liquid extraction (ethyl acetate) to recover both the lipophilic prodrug and the polar active acid. Analyze via LC-MS/MS.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive critical PK parameters[3].

Table 2: Anticipated In Vivo PK Parameters (Non-Compartmental Analysis)

ParameterDefinitionIV (2 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) Maximum plasma concentration1,8502,100
Tmax​ (h) Time to reach Cmax​ 0.0831.5
AUC0−∞​ (h·ng/mL) Total systemic exposure3,40011,200
t1/2​ (h) Terminal elimination half-life2.43.1
CL (mL/min/kg) Systemic clearance9.8N/A
Vss​ (L/kg) Volume of distribution1.8N/A
F (%) Oral BioavailabilityN/A~65%

Biotransformation and Clearance Pathways

Understanding the metabolic fate of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is paramount for predicting efficacy and toxicity. The primary clearance mechanism is the rapid ester hydrolysis of the prodrug into the active 2-[(2-methyl-1H-indol-3-yl)thio]acetic acid. Following this activation, the compound undergoes Phase I oxidation (hydroxylation of the indole ring) and Phase II glucuronidation of the carboxylic acid moiety to facilitate renal excretion[5].

Metabolic_Pathway Prodrug Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (Prodrug) CES Carboxylesterases (Plasma/Liver) Prodrug->CES Active 2-[(2-methyl-1H-indol-3-yl)thio]acetic acid (Active Metabolite) CES->Active CYP CYP450 (Phase I) Hydroxylation Active->CYP UGT UGT (Phase II) Glucuronidation Active->UGT OxMet Hydroxylated Indole (Inactive) CYP->OxMet Excretion Renal Excretion OxMet->Excretion UGT->Excretion

Fig 2. Primary metabolic biotransformation pathways for ethyl indole-thioacetate derivatives.

References

  • [1] Title: Manganese(III) Acetate Mediated Synthesis of 3-Arylsulfenylindoles and Evaluation of Their Antibacterial Activity | Source: ResearchGate | URL:

  • [4] Title: Assays for CYP450 Inhibition, Induction, and Phenotyping | Source: Charles River Laboratories | URL:

  • [] Title: Pharmacokinetics (PK) Testing & Analysis Services | Source: BOC Sciences | URL:

  • [3] Title: The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria | Source: PMC / NIH | URL:

  • [5] Title: Drug Metabolism and Pharmacokinetic Evaluation of a Novel RNase H2 Inhibitor for the Treatment of Triple-Negative Breast Cancer | Source: MDPI | URL:

Sources

preliminary toxicity screening of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a novel indole derivative, represents a potential candidate for drug development. However, before committing significant resources to efficacy studies, a robust preliminary toxicity screening is imperative to identify potential safety liabilities at the earliest stage.[3][4] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a preliminary toxicological assessment of this and similar novel chemical entities (NCEs). We will detail the rationale and step-by-step protocols for a tiered screening approach, encompassing physicochemical characterization, in vitro cytotoxicity and genotoxicity assays, and in vivo acute oral toxicity studies, grounded in established regulatory principles.

The Rationale for a Phased Toxicity Screening Approach

The journey from a promising compound to a market-approved drug is long and expensive, with unforeseen toxicity being a primary cause of late-stage failures.[3] A phased, or tiered, approach to toxicity testing is the industry standard. It begins with rapid, inexpensive in vitro models to flag major issues and progresses to more complex, resource-intensive in vivo studies only for candidates with a promising initial safety profile. This strategy is not only cost-effective but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

This guide is structured to follow this logical progression, beginning with foundational physicochemical analysis, moving to cell-based assays, and culminating in a preliminary animal study.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Decision Point A Synthesis & Purification of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate B Physicochemical Characterization (Solubility, LogP, pKa) A->B Purity >95% C Cytotoxicity Assays (e.g., MTT, LDH) B->C Informs Assay Design D Genotoxicity Assays (e.g., Ames, Micronucleus) C->D E Acute Oral Toxicity Study (OECD Guideline 425) D->E Favorable In Vitro Profile F Go/No-Go Decision For Further Development E->F Acceptable In Vivo Profile

Figure 1: High-level workflow for preliminary toxicity screening.

Physicochemical Characterization: The Foundation of Toxicology

Before any biological assay, understanding the fundamental physicochemical properties of the test compound is crucial.[5] These properties influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile and are essential for designing and interpreting subsequent experiments.[6][7]

Key Parameters:

  • Aqueous Solubility: This determines how the compound will be handled in aqueous biological fluids and culture media. Poor solubility can lead to compound precipitation in assays, causing false results, and presents significant challenges for formulation.[6][8]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) indicates the compound's affinity for lipid versus aqueous environments. It is a key predictor of membrane permeability, absorption, and potential for off-target binding.[5][6]

  • Ionization Constant (pKa): The pKa value determines the extent of a compound's ionization at a given pH.[9] This affects its solubility, permeability across biological membranes, and interaction with targets.[6]

Table 1: Example Physicochemical Profile

Parameter Method Result Implication for Screening
Aqueous Solubility Kinetic Solubility Assay 15 µg/mL Requires a co-solvent (e.g., DMSO) for stock solutions. Final DMSO concentration in assays must be kept low (<0.5%) and consistent across all treatments.
Lipophilicity HPLC-based LogP LogP = 3.8 Moderately lipophilic. Suggests good potential for membrane permeability but may also indicate risk of non-specific binding and metabolic liabilities.

| Ionization Constant | Potentiometric Titration | pKa = 6.2 (weak base) | Compound will be partially ionized at physiological pH 7.4, affecting its distribution and target engagement. |

In Vitro Toxicity Screening: The First Biological Insight

In vitro assays are the cornerstone of early toxicity screening, offering a rapid, cost-effective, and ethical way to assess a compound's potential to harm cells before any animal studies are conducted.[10][11]

Cytotoxicity Assays: Assessing General Cellular Damage

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell, providing a quantitative measure of cell viability or cell death after exposure.[12] This is a critical first step to determine the concentration range at which the compound exerts a toxic effect.[3]

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

G A Seed Cells in 96-well Plate B Incubate 24h (Allow Adherence) A->B C Treat with Compound (Dose-Response) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO, HCl) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in culture medium. Ensure the final solvent concentration is constant and non-toxic (e.g., 0.5% DMSO). Include vehicle control (solvent only) and untreated control wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., ~570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 2: Example Cytotoxicity Data (IC50 in µM)

Compound HepG2 (Liver Cell Line) HEK293 (Kidney Cell Line)
Test Compound 35.4 52.1
Doxorubicin (Positive Control) 0.8 1.2

| Vehicle (0.5% DMSO) | >100 (No Toxicity) | >100 (No Toxicity) |

Genotoxicity Assays: Assessing Mutagenic Potential

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and carcinogenesis.[14] Regulatory agencies mandate a battery of genotoxicity tests before clinical trials.[15][16]

1. Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used method to identify substances that can produce gene mutations.[11] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14]

2. In Vitro Micronucleus Assay This assay detects damage to chromosomes.[15] It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division after exposure to a genotoxic agent.[4][14] An increase in the frequency of micronucleated cells indicates that the compound may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Table 3: Example Genotoxicity Assay Results

Assay Condition Result Interpretation
Ames Test With and without S9 metabolic activation Negative The compound is not a mutagen in the tested bacterial strains.

| In Vitro Micronucleus | CHO-K1 cells | Negative | The compound does not cause chromosomal damage in mammalian cells under these conditions. |

In Vivo Acute Oral Toxicity Study: The First Animal Test

If a compound demonstrates an acceptable in vitro profile (e.g., low cytotoxicity, no genotoxicity), a limited in vivo study is warranted to understand its effects in a whole biological system. Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term oral exposure.[17][18] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these studies.[17][19]

The OECD Test Guideline 425 (Up-and-Down Procedure) is a preferred method as it allows for the estimation of an LD50 (the dose expected to be lethal to 50% of the animals) with a reduced number of animals compared to older methods.[17][20]

Experimental Protocol: Acute Oral Toxicity (Principles based on OECD TG 425)

  • Animal Selection: Healthy, young adult rodents (preferably nulliparous, non-pregnant female rats) are used and acclimatized to laboratory conditions.[17][18]

  • Dose Selection & Administration: A starting dose is chosen just below the best preliminary estimate of the LD50. The compound is administered orally by gavage in a single dose.[20]

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.[20]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and changes in body weight for at least 14 days.[18][20]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.[20]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which allows the compound to be classified according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[20]

Table 4: Example In Vivo Observations (OECD TG 425)

Dose (mg/kg) Outcome (Survival/Death) Clinical Signs Observed Body Weight Change (Day 14)
300 Survival None +8%
550 Survival Mild lethargy for 4 hours post-dosing +7%
1000 Death (at 24h) Severe lethargy, piloerection, labored breathing N/A
550 Survival Mild lethargy for 4 hours post-dosing +8%

| Estimated LD50: | ~750 mg/kg (GHS Category 4) |

Data Interpretation and Decision-Making

The goal of this preliminary screen is not to fully characterize toxicity but to enable a data-driven " go/no-go " decision. The results from each phase are integrated to build a comprehensive initial safety profile.

G start Start: In Vitro Data Review q1 Is IC50 > 30 µM in multiple cell lines? start->q1 q2 Are Genotoxicity Assays Negative? q1->q2 Yes stop_cyto No-Go: High Cytotoxicity. Consider SAR to mitigate. q1->stop_cyto No q3 Is In Vivo Acute LD50 > 500 mg/kg? q2->q3 Yes stop_geno No-Go: Genotoxic Potential. High risk for development. q2->stop_geno No stop_acute No-Go: High Acute Toxicity. Re-evaluate project. q3->stop_acute No proceed Go: Favorable Profile. Proceed to further safety studies. q3->proceed Yes

Figure 3: Decision-making tree based on preliminary toxicity data.

  • Favorable Outcome: Low cytotoxicity (IC50 > 30 µM), negative results in all genotoxicity assays, and a high acute oral LD50 (>500-2000 mg/kg) suggest a promising safety profile. The compound can be prioritized for further development.

  • Unfavorable Outcome: High cytotoxicity (IC50 < 10 µM) or a positive genotoxicity result is a significant red flag. A positive Ames test, in particular, is a major hurdle for drug development.[21] High acute toxicity in vivo (LD50 < 300 mg/kg) would also likely halt development unless the therapeutic indication justifies the risk (e.g., oncology).

Conclusion

The preliminary toxicity screening of a novel compound like Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a critical, multi-step process that de-risks drug development. By employing a systematic and logical progression from physicochemical characterization to in vitro and in vivo assays, researchers can make informed decisions, efficiently allocate resources, and focus on candidates with the highest probability of success. This structured approach, grounded in established scientific principles and regulatory guidelines, ensures both scientific integrity and the ethical consideration of animal welfare.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • Physicochemical Characteriz
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.).
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-661.
  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of pharmaceutical and biomedical analysis, 50(2), 147-156.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30).
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Österreich. (n.d.).
  • Physicochemical profiling of drug candidates using Capillary-based techniques | Request PDF - ResearchG
  • Leeson, P. D., & Springthorpe, B. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Future medicinal chemistry, 3(11), 1411-1434.
  • Characterization of Physicochemical Properties - Pace Analytical. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide - Benchchem. (n.d.).
  • Preclinical Genotoxicity Testing — Past, Present, and Future - ResearchG
  • in vitro assays used in preclinical safety - YouTube. (2023, October 4).
  • Genetic Toxicology Studies - Charles River Labor
  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8).
  • A comprehensive review on preliminary screening models for the evalu
  • Chander, V., & Singh, K. (2013). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 4(2), 153-156.
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (2015).
  • Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. (n.d.).
  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives - Research and Reviews. (2015, October 23).

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret receptor binding affinity assays for the novel compound, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. While specific binding data for this molecule is not yet prevalent in public literature, its indole scaffold suggests potential interactions with a range of therapeutically relevant receptors. This document will therefore equip you with the foundational knowledge and detailed protocols to elucidate its pharmacological profile.

The indole ring is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on extensive research into analogous compounds, promising starting points for investigating the binding profile of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate include sigma receptors, nuclear receptors, and benzodiazepine receptors.[1][2][3][4] This guide will focus on the methodologies to explore these potential interactions.

Part 1: Strategic Assay Selection and Design Considerations

The initial step in characterizing a new chemical entity is to determine which receptors it may bind to. This is a critical decision that will guide the entire experimental cascade. The choice of assay is dictated by the putative target and the available resources.

The Rationale Behind Choosing the Right Assay

The two primary types of binding assays are direct and indirect (or competition) assays.

  • Direct Binding Assays: These are used to determine the affinity (Kd) and density (Bmax) of a radiolabeled or fluorescently tagged ligand for a receptor. This is typically performed when a labeled version of the compound of interest is available.

  • Competition Binding Assays: These are more common for initial screening of unlabeled compounds. In this setup, the test compound's ability to displace a known high-affinity labeled ligand (a radioligand or fluorescent probe) from the receptor is measured. The result is an IC50 value, which can be converted to an inhibition constant (Ki) to estimate the affinity of the test compound for the receptor.

Given that ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a novel compound, a competition binding assay is the most logical starting point.

Key Parameters for Robust Assay Design

To ensure the generation of reliable and reproducible data, several experimental parameters must be carefully optimized:

  • Receptor Source: The choice of receptor source is critical. This can be recombinant cell lines overexpressing the target receptor, native tissue homogenates, or purified receptors. Recombinant systems offer a clean and controlled environment, while native tissues provide a more physiologically relevant context but can be more complex due to the presence of endogenous ligands and other receptor subtypes.

  • Buffer Composition: The buffer system should maintain a stable pH and ionic strength. It may also include protease inhibitors to prevent receptor degradation and bovine serum albumin (BSA) to minimize non-specific binding of the ligands to the assay tubes.

  • Incubation Time and Temperature: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. The temperature should be optimized to ensure receptor stability and ligand binding. These parameters are typically determined through kinetic experiments (association and dissociation rates).

  • Non-Specific Binding Determination: It is crucial to differentiate between specific binding to the target receptor and non-specific binding to other components in the assay (e.g., lipids, proteins, filter plates). This is achieved by including a control group where a high concentration of a known unlabeled ligand is used to saturate the specific binding sites, leaving only the non-specific binding to be measured.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting radioligand and fluorescence-based competition binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptors

Indole-based compounds have shown significant affinity for sigma-2 receptors.[1][3] This protocol is adapted from established methods for this target.

Materials:

  • Receptor Source: Membranes from a cell line expressing the sigma-2 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) is a commonly used radioligand for sigma receptors.

  • Non-specific Binding Control: A high concentration of an unlabeled sigma-2 selective ligand (e.g., Siramesine).

  • Test Compound: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Total_Binding Total Binding: Membranes + [3H]-DTG Receptor_Membranes->Total_Binding NSB Non-specific Binding: Membranes + [3H]-DTG + NSB Control Receptor_Membranes->NSB Competition Competition: Membranes + [3H]-DTG + Test Compound Receptor_Membranes->Competition Radioligand [3H]-DTG Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound Dilutions Test_Compound->Competition NSB_Control Non-specific Binding Control NSB_Control->NSB Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare Reagents:

    • Thaw the receptor membranes on ice.

    • Prepare serial dilutions of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in the assay buffer. The final concentration of DMSO should be kept below 1% to avoid interference with the assay.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd for the sigma-2 receptor.

    • Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.

  • Assay Incubation:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

      • Competition: Receptor membranes + radioligand + serial dilutions of the test compound.

    • Incubate the plate at a predetermined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Protocol 2: Fluorescence-Based Direct Binding Assay for Nuclear Receptors

Bis-indole derivatives have been identified as ligands for nuclear receptors like NR4A1 and NR4A2.[2] A fluorescence-based assay can be a valuable tool to investigate such interactions. This method relies on the quenching of intrinsic tryptophan fluorescence of the receptor's ligand-binding domain (LBD) upon ligand binding.

Materials:

  • Receptor Source: Purified LBD of the target nuclear receptor (e.g., NR4A1 or NR4A2).

  • Test Compound: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, dissolved in a suitable solvent and serially diluted.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence Spectrophotometer.

Workflow Diagram:

Fluorescence_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding and Measurement cluster_analysis Data Analysis Receptor_LBD Purified Receptor LBD Incubation Incubate LBD with Test Compound Receptor_LBD->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Fluorescence_Measurement Measure Tryptophan Fluorescence Quenching Incubation->Fluorescence_Measurement Kd_Determination Determine Kd from Fluorescence Quenching Fluorescence_Measurement->Kd_Determination

Caption: Workflow for a fluorescence-based direct binding assay.

Procedure:

  • Prepare Reagents:

    • Prepare a solution of the purified receptor LBD in PBS at a fixed concentration (e.g., 0.5 µM).

    • Prepare serial dilutions of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in PBS.

  • Binding and Measurement:

    • In a quartz cuvette, add the receptor LBD solution.

    • Titrate the LBD solution with increasing concentrations of the test compound.

    • After each addition of the test compound, allow the mixture to equilibrate for a few minutes.

    • Measure the tryptophan fluorescence emission spectrum (typically exciting at 280-295 nm and measuring emission from 300-400 nm).

Part 3: Data Analysis and Interpretation

For Competitive Radioligand Binding Assays:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50:

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Inhibition Constant (Ki):

    • The Ki is a more accurate measure of the affinity of the test compound for the receptor, as it is independent of the radioligand concentration. It is calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

For Fluorescence-Based Direct Binding Assays:
  • Measure Fluorescence Quenching:

    • Calculate the change in fluorescence intensity (ΔF) at each concentration of the test compound.

  • Determine the Dissociation Constant (Kd):

    • Plot ΔF as a function of the test compound concentration and fit the data to a one-site binding model using non-linear regression to determine the Kd.

Data Summary Table:

Assay TypeTarget ExampleMeasured ParameterDerived ParameterInterpretation
Competitive Radioligand BindingSigma-2 ReceptorIC50KiAffinity of the test compound for the receptor.
Fluorescence-Based Direct BindingNuclear Receptor (LBD)ΔFKdAffinity of the test compound for the receptor.

Part 4: Concluding Remarks and Future Directions

This guide provides a robust starting point for characterizing the receptor binding profile of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. The data generated from these assays will be instrumental in understanding its mechanism of action and guiding future drug development efforts.

Upon identifying a primary target with significant affinity, subsequent studies should focus on:

  • Selectivity Profiling: Assessing the compound's binding affinity against a panel of related and unrelated receptors to determine its selectivity.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the chemical features that contribute to its binding affinity and selectivity.[5]

By systematically applying these principles and protocols, researchers can effectively elucidate the pharmacological properties of novel compounds like ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, paving the way for the development of new and improved therapeutics.

References

  • MedChemComm. (2015).
  • MDPI. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands.
  • PubMed. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
  • PubMed.
  • Arkivoc. (2011).

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic drugs with profound biological activities. Its inherent ability to interact with diverse biological targets has led to the development of therapeutics in oncology, neurology, and infectious diseases. Within this privileged scaffold, strategic modifications can fine-tune pharmacological profiles, leading to novel therapeutic agents. Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate emerges from this lineage, incorporating a thioacetate moiety at the 3-position of a 2-methylindole core. While this specific molecule is a novel entity for extensive public domain research, its structural congeners have demonstrated significant potential as antimicrobial and anti-inflammatory agents. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this promising compound in early-stage drug discovery, drawing upon established methodologies for analogous indole derivatives.

Scientific Rationale and Potential Applications

The structural features of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate suggest several plausible avenues for investigation in early drug discovery. The indole core itself is a known pharmacophore, while the thioether linkage and ethyl acetate group can modulate lipophilicity, membrane permeability, and interaction with specific biological targets. Based on the known activities of structurally related indole-3-thio and indole-3-acetic acid derivatives, the primary hypothesized applications for this compound are in the fields of:

  • Antimicrobial Drug Discovery: Indole derivatives have a well-documented history of antibacterial and antifungal activity.[1][2][3] The sulfur-containing side chain in the target molecule may enhance these properties, potentially through mechanisms such as enzyme inhibition or disruption of microbial cell membranes.

  • Anti-inflammatory Research: Many indole-containing compounds, including the well-known NSAID indomethacin, exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The structural similarity of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate to other indole acetic acid derivatives suggests it may also modulate inflammatory pathways.

This guide will provide detailed protocols for the initial screening of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in these key therapeutic areas.

Synthesis Protocol

A plausible synthetic route for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is outlined below. This protocol is adapted from established methods for the synthesis of similar indole derivatives.[6][7]

Scheme 1: Synthesis of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Synthesis Indole 2-Methyl-1H-indole Thiol 2-Methyl-1H-indole-3-thiol Indole->Thiol 1. Thiocyanation 2. Reduction Product Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Thiol->Product Alkylation Reagent1 Thiocyanating Agent (e.g., (SCN)2) Reagent1->Indole Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->Indole Reagent3 Ethyl bromoacetate, Base (e.g., K2CO3) Reagent3->Thiol Antimicrobial_Screening Start Prepare Stock Solution of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in DMSO MIC Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Start->MIC MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC Data Data Analysis and Comparison with Standard Antibiotics MBC->Data

Sources

Application Notes and Protocols: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate as a Versatile Precursor for Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents, with indole alkaloids representing a particularly significant class due to their diverse and potent biological activities. This document provides a comprehensive guide to the synthesis and application of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate , a versatile and strategically functionalized precursor for the assembly of complex indole alkaloid frameworks. We present detailed protocols for the preparation of this key intermediate and explore its subsequent elaboration into valuable alkaloid scaffolds through established and theoretical synthetic transformations. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility for researchers in the field of organic synthesis and drug discovery.

Introduction: The Strategic Advantage of a 3-Thio-Substituted Indole Precursor

The 3-position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This inherent reactivity has been extensively exploited in the synthesis of numerous indole alkaloids.[1][2] The introduction of a sulfur-containing substituent at this position, as in ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, offers several strategic advantages for the synthetic chemist:

  • Activation and Functionalization: The thioether linkage can be readily manipulated. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can act as a leaving group in substitution reactions or participate in[3][4]-sigmatropic rearrangements.[3]

  • Directing Group: The thioether group can influence the regioselectivity of subsequent reactions on the indole nucleus.

  • Versatile Handle for Carbon-Carbon Bond Formation: The acetate moiety provides a convenient handle for chain extension, cyclization, and the introduction of further functionality.

This guide will focus on leveraging these properties to construct complex indole alkaloid skeletons, highlighting the potential of this often-overlooked precursor.

PART 1: Synthesis of the Precursor: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

The synthesis of the title precursor can be achieved through the direct sulfenylation of 2-methylindole at the C3 position. Several methods for the formation of 3-thioindoles have been reported, including reactions with sulfonyl chlorides, disulfides, and sulfinic acids.[4][5][6] A practical and efficient approach involves the reaction of 2-methylindole with an electrophilic sulfur species bearing the ethyl acetate moiety.

Protocol 1: Synthesis of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

This protocol is based on the electrophilic sulfenylation of indoles.

Materials:

  • 2-Methylindole

  • Ethyl 2-chloro-2-sulfenylacetate (or a suitable equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of ethyl 2-chloro-2-sulfenylacetate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Parameter Value Rationale
Solvent Anhydrous DichloromethaneInert solvent that dissolves the reactants well.
Base TriethylamineScavenges the HCl generated during the reaction.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Purification Silica gel chromatographyTo isolate the pure product from starting materials and byproducts.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The CAS number for this compound is 93187-78-1.[7]

PART 2: Application in Indole Alkaloid Synthesis

The strategic placement of the thioacetate group at the 3-position of the indole ring opens up multiple avenues for the synthesis of complex indole alkaloids. Here, we propose two distinct synthetic strategies starting from our precursor.

Strategy A: Synthesis of a Tryptamine Analogue and Application in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast number of indole alkaloids, including yohimbine and strychnine.[8][9][10] This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone. Our precursor can be converted into a suitable tryptamine analogue for this powerful transformation.

Workflow for Strategy A:

Strategy A Workflow Precursor Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Reduction Reduction of Ester Precursor->Reduction LiAlH₄ Alcohol 2-[(2-Methyl-1H-indol-3-yl)thio]ethanol Reduction->Alcohol Mesylation Mesylation Alcohol->Mesylation MsCl, TEA Mesylate Mesylate Intermediate Mesylation->Mesylate Azide_Subst Azide Substitution Mesylate->Azide_Subst NaN₃ Azide Azide Intermediate Azide_Subst->Azide Staudinger Staudinger Reduction Azide->Staudinger PPh₃, H₂O Tryptamine_Analog 2-[(2-Methyl-1H-indol-3-yl)thio]ethanamine Staudinger->Tryptamine_Analog Pictet_Spengler Pictet-Spengler Reaction Tryptamine_Analog->Pictet_Spengler Aldehyde/Ketone, Acid Alkaloid_Scaffold Tetrahydro-β-carboline Scaffold Pictet_Spengler->Alkaloid_Scaffold

Workflow for Strategy A.

Step 1: Reduction of the Ester

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain 2-[(2-methyl-1H-indol-3-yl)thio]ethanol.

Step 2: Conversion to the Amine

  • Dissolve the alcohol from the previous step in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by methanesulfonyl chloride (MsCl, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction to 60 °C and stir for 3 hours.

  • Cool the reaction, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate to give the crude azide.

  • Dissolve the crude azide in THF and add triphenylphosphine (PPh₃, 1.2 eq).

  • Add water (5 eq) and stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to yield 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine.

  • To a solution of 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or DCM), add the desired aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA) or scandium(III) triflate).[11]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to obtain the desired tetrahydro-β-carboline derivative.

Parameter Value Rationale
Amine Precursor Tryptamine AnalogueProvides the necessary nucleophilic nitrogen and indole for cyclization.
Carbonyl Component Aldehyde or KetoneForms the iminium ion intermediate for electrophilic aromatic substitution.
Catalyst Acid (Brønsted or Lewis)Facilitates the formation of the reactive iminium ion.[10]
Solvent Toluene or DCMAprotic solvents are generally preferred to avoid side reactions.
Strategy B: Desulfurization and Elaboration to Bis-Indole Alkaloid Precursors

The thioether linkage can be reductively cleaved using reagents like Raney Nickel.[3] This desulfurization would yield 2-methyl-3-ethylacetate-indole, which can be further elaborated. For instance, hydrolysis of the ester followed by coupling with another indole unit can lead to precursors for bis-indole alkaloids.

Workflow for Strategy B:

Strategy B Workflow Precursor Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Desulfurization Desulfurization Precursor->Desulfurization Raney Nickel Ester_Intermediate Ethyl 2-(2-methyl-1H-indol-3-yl)acetate Desulfurization->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis LiOH, H₂O/THF Acid_Intermediate 2-(2-Methyl-1H-indol-3-yl)acetic acid Hydrolysis->Acid_Intermediate Coupling Coupling with Indole Acid_Intermediate->Coupling Indole, Coupling Agent Bis_Indole_Precursor Bis-Indole Alkaloid Precursor Coupling->Bis_Indole_Precursor

Workflow for Strategy B.

Step 1: Desulfurization

  • To a solution of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (1.0 eq) in ethanol, add a slurry of Raney Nickel (a sufficient amount to decolorize the solution).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel, and wash the pad with ethanol.

  • Concentrate the filtrate to obtain crude ethyl 2-(2-methyl-1H-indol-3-yl)acetate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 2-(2-methyl-1H-indol-3-yl)acetic acid.

  • To a solution of 2-(2-methyl-1H-indol-3-yl)acetic acid (1.0 eq) and indole (1.1 eq) in an anhydrous solvent like DCM, add a coupling agent such as EDC (1.5 eq) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain the desired bis-indole precursor.

Conclusion

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a valuable and versatile precursor for the synthesis of complex indole alkaloids. Its strategic functionalization allows for a range of synthetic manipulations, including conversion to tryptamine analogues for Pictet-Spengler reactions and desulfurization to access other 3-substituted indole building blocks. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel synthetic routes to important biological targets.

References

  • Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, B. W. Jr. (1974). General method for the synthesis of indoles. J. Am. Chem. Soc. 96 (17): 5495.
  • Gassman, P. G.; Gruetzmacher, G.; van Bergen, T. J. (1973). Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines. J. Am. Chem. Soc. 95 (19): 6508.
  • Yuan, K., et al. (2016). Synthesis of Indole Thioethers. Asian Journal of Organic Chemistry, 5(3), 354-357.
  • Moldb. (n.d.). Ethyl 2-((2-methyl-1H-indol-3-yl)thio)acetate. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Stork, G., & Dolfini, J. E. (1963). The total synthesis of d,l-aspidospermidine. Journal of the American Chemical Society, 85(18), 2872-2873.
  • Maciver, S., et al. (2017). Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. Accounts of Chemical Research, 50(8), 1847-1858.
  • Bonjoch, J., & Solé, D. (2000). Synthesis of strychnine. Chemical reviews, 100(8), 3455-3482.
  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
  • Butler, M. S. (2004). The role of natural product chemistry in drug discovery.
  • Cragg, G. M., & Newman, D. J. (2005). Plants as a source of anti-cancer agents. Journal of ethnopharmacology, 100(1-2), 72-79.
  • Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical reviews, 97(7), 2243-2266.
  • Sundberg, R. J. (1996). Indoles. Academic press.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
  • Cironis, N., et al. (2017). XtalFluor-E effects the C3-H sulfenylation of indoles to form di-indole sulfides. Chemistry-A European Journal, 23(52), 12751-12754.
  • Harrington, P. J., & Hegedus, L. S. (1984). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. Approaches to ergot alkaloids. The Journal of Organic Chemistry, 49(15), 2657-2662.
  • Kuehne, M. E., & Xu, F. (1993). Enantioselective syntheses of vincadifformine and aspidospermidine type alkaloids. The Journal of Organic Chemistry, 58(26), 7490-7497.
  • Padwa, A., & Bur, S. K. (2007). The domino cascade reaction in the synthesis of natural products. Tetrahedron, 63(24), 5341-5378.
  • Rawal, V. H., & Iwasa, S. (1994). A short, stereocontrolled synthesis of strychnine. Journal of the American Chemical Society, 116(7), 3077-3078.
  • Solé, D., & Bonjoch, J. (2001). Recent developments in the synthesis of strychnine. European Journal of Organic Chemistry, 2001(23), 4357-4371.
  • Vanderwal, C. D., & Martin, D. B. (2011). A concise synthesis of (±)-strychnine.
  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic chemistry: structure and function. Macmillan.
  • Woodward, R. B., et al. (1954). The total synthesis of strychnine. Journal of the American Chemical Society, 76(18), 4749-4749.
  • Qin, Y., et al. (2007). Asymmetric total synthesis of (−)-yohimbine.
  • Taylor, E. C., & Skotnicki, J. S. (1980). A facile synthesis of tetrahydro-β-carbolines. Synthesis, 1980(8), 606-608.
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Hiemstra, H., & Speckamp, W. N. (1983). Asymmetric induction in the cyclization of N-acyliminium ions. Comprehensive Organic Synthesis, 2, 1047-1082.
  • Momose, T., et al. (1985). A formal total synthesis of (+)-yohimbine. Chemical and Pharmaceutical Bulletin, 33(5), 1841-1847.
  • Tan, Q., & Danishefsky, S. J. (2009). The total synthesis of (+)-rauwolscine.
  • Fukuyama, T., & Chen, X. (1994). Stereocontrolled total synthesis of (±)-strychnine. Journal of the American Chemical Society, 116(7), 3125-3126.
  • Shibasaki, M., et al. (2002). A catalytic asymmetric synthesis of strychnine.
  • Mori, M., et al. (2002). Enantioselective total synthesis of (−)-strychnine. Organic letters, 4(16), 2731-2734.
  • Wu, J., et al. (2017). HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. The Journal of Organic Chemistry, 82(21), 11677-11683.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

Sources

Application Notes and Protocols for Establishing In Vivo Dosing Guidelines for Novel Indole Compounds: A Case Study with Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in Mice

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

I. Executive Summary: A Roadmap for Preclinical Dosing

The development of novel therapeutic agents, such as the indole derivative ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, necessitates a systematic and rigorous approach to establishing safe and effective in vivo dosing guidelines. As of the date of this publication, specific pharmacokinetic (PK) and pharmacodynamic (PD) data for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in murine models is not publicly available. Therefore, this document serves as a comprehensive guide, outlining the essential steps and experimental protocols required to determine these critical parameters.

This guide is designed to provide researchers with a robust framework for:

  • Initial physicochemical characterization.

  • Formulation development for parenteral or oral administration.

  • Conducting acute toxicity and dose-range-finding studies.

  • Establishing a maximum tolerated dose (MTD).

  • Designing subsequent efficacy studies based on empirical data.

The protocols and recommendations herein are grounded in established principles of preclinical drug development and toxicology, adhering to guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

II. Foundational Knowledge: Understanding the Compound

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules and pharmaceuticals. The indole nucleus is a key feature in drugs with anti-inflammatory, anti-cancer, and antiviral properties. The thioacetate moiety suggests a potential for interactions with sulfhydryl groups on proteins, which could be a key aspect of its mechanism of action.

Given the novelty of this specific molecule in the context of in vivo studies, a thorough in vitro characterization is a prerequisite. This includes assessing its purity, stability, and solubility in various pharmaceutically acceptable solvents.

III. Phase 1: Formulation Development - The Vehicle Matters

The choice of vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies. The ideal vehicle should be non-toxic and capable of solubilizing the compound at the desired concentrations.

Protocol 1: Vehicle Screening and Formulation
  • Solubility Assessment:

    • Begin by assessing the solubility of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in a panel of common, low-toxicity vehicles.

    • Recommended starting vehicles include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • A mixture of DMSO and a co-solvent like PEG400 or Tween 80, further diluted in saline. Note: The final concentration of DMSO should be kept to a minimum, ideally below 5-10% of the total injection volume, to avoid vehicle-induced toxicity.

  • Formulation Preparation (Example for a challenging compound):

    • If the compound exhibits poor aqueous solubility, a common strategy is to first dissolve it in a small amount of an organic solvent like DMSO.

    • Subsequently, a co-solvent such as PEG400 or Cremophor EL can be added.

    • The final step involves the slow, dropwise addition of this organic solution to the aqueous vehicle (e.g., saline) while vortexing to prevent precipitation.

    • The final formulation should be visually inspected for clarity and the absence of particulates.

  • Stability Testing:

    • Once a suitable vehicle is identified, the stability of the formulated compound should be assessed at room temperature and at 4°C over a period relevant to the planned experiments (e.g., 4-8 hours).

IV. Phase 2: Safety and Tolerability - The Dose-Finding Journey

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Experimental Workflow for Dose-Range Finding

DoseFindingWorkflow start Start: Novel Compound solubility Vehicle Solubility & Formulation start->solubility acute_tox Acute Toxicity Study (e.g., OECD 425) solubility->acute_tox Stable Formulation drf Dose-Range Finding (DRF) Study acute_tox->drf Estimate LD50 > 2000 mg/kg? mtd Determine Maximum Tolerated Dose (MTD) drf->mtd Observe for clinical signs, body weight loss efficacy_dose Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd->efficacy_dose end Efficacy Studies efficacy_dose->end

Caption: Workflow for establishing in vivo dosing.

Protocol 2: Acute Toxicity and Dose-Range Finding Study

This protocol is a general guideline and should be adapted based on the specific characteristics of the compound and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model:

    • Use a standard mouse strain, such as C57BL/6 or BALB/c, of a single sex (typically female to start, as they can sometimes be more sensitive) and consistent age (e.g., 6-8 weeks).

  • Acute Toxicity (Limit Dose Test):

    • Following OECD guideline 425, a single mouse is dosed at a high limit dose, often 2000 mg/kg for compounds anticipated to have low toxicity.

    • The animal is observed for 24-48 hours for signs of distress or mortality. If the animal survives without significant adverse effects, it is likely the LD50 is greater than 2000 mg/kg, and the compound can be considered relatively non-toxic in an acute setting.

  • Dose-Range Finding (DRF) Study:

    • Group Allocation: Assign 3-5 mice per group.

    • Dose Selection: Based on in vitro efficacy data (if available) or by starting with a broad range. A common starting point for a novel compound with no prior data is a logarithmic dose escalation.

    • Example Dose Groups:

      • Group 1: Vehicle Control

      • Group 2: 10 mg/kg

      • Group 3: 30 mg/kg

      • Group 4: 100 mg/kg

      • Group 5: 300 mg/kg

    • Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection or oral gavage).

    • Monitoring:

      • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

      • Record clinical signs of toxicity (see table below).

      • Measure body weight daily. A weight loss of more than 15-20% is a key indicator of toxicity and a humane endpoint.

    • Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.

Parameter Observations Toxicity Score (Example)
General Appearance Normal, Piloerection, Hunched Posture0, 1, 2
Activity Level Normal, Lethargic, Ataxic0, 1, 2
Body Weight <5% loss, 5-15% loss, >15% loss0, 1, 2
Fur Texture Smooth, Ruffled0, 1
Respiratory Rate Normal, Labored0, 1
Table 1: Example Clinical Scoring System for Toxicity Assessment.

V. Phase 3: Designing Efficacy Studies

Once the MTD is established, doses for efficacy studies can be selected. A common approach is to use the MTD as the highest dose, with additional groups at fractions of the MTD (e.g., 1/2 MTD and 1/4 MTD). This allows for the evaluation of a dose-response relationship.

Signaling Pathway Considerations for Indole Compounds

IndoleSignaling Indole Indole Compound (e.g., Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate) Target Potential Cellular Target (e.g., Kinase, Transcription Factor, Enzyme) Indole->Target Binds/Modulates Pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK, PI3K/Akt) Target->Pathway Activates/Inhibits Response Cellular Response (e.g., ↓ Inflammation, ↑ Apoptosis) Pathway->Response

Caption: Potential mechanism of action for indole compounds.

Many indole-containing drugs, such as Indomethacin, are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. Other indole derivatives have been shown to target various kinases and transcription factors involved in cell proliferation and survival. The specific targets of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate would need to be elucidated through dedicated mechanistic studies.

VI. Conclusion and Future Directions

The protocols and framework presented in this application note provide a clear and scientifically rigorous path for establishing the in vivo dosing guidelines for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in mice. By systematically determining the optimal formulation, assessing acute toxicity, and identifying the MTD, researchers can confidently design and execute meaningful efficacy studies. Subsequent investigations should focus on detailed pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies, to fully characterize the compound's behavior in vivo.

VII. References

  • Meso Scale Discovery. (n.d.). *Preclinical Evaluation of the Toxicological Effects of a Novel Constrained Ethyl Modified Antisense Compound Targeting Signal Transducer and Activator of Transcription 3 in

Catalytic Thioalkylation for the Synthesis of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of catalytic thioalkylation methods for the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a molecule of interest in medicinal chemistry and drug development. These application notes and protocols are designed to offer both theoretical understanding and practical guidance for the efficient construction of this key C-S bond at the C3 position of the 2-methylindole scaffold.

Introduction: The Significance of 3-Thioalkylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Functionalization of the indole ring, particularly at the C3 position, is a critical strategy for modulating biological activity. The introduction of a thioether linkage at this position, as in ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, provides a versatile handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The synthesis of 3-thioalkylated indoles, however, can present challenges, including regioselectivity and the need for mild reaction conditions to avoid degradation of the often-sensitive indole ring. Catalytic methods offer an elegant solution to these challenges, providing efficient and selective pathways to the desired products.

Mechanistic Insights: The Chemistry of Indole Thioalkylation

The pyrrole ring of indole is electron-rich, making it susceptible to electrophilic attack, with the C3 position being the most nucleophilic and, therefore, the preferred site for substitution. This is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state formed during C3 attack without disrupting the aromaticity of the benzene ring.

The catalytic thioalkylation of 2-methyl-1H-indole with ethyl 2-mercaptoacetate (ethyl thioglycolate) proceeds via an electrophilic substitution mechanism. The role of the catalyst, typically a Lewis acid or a Brønsted acid, is to activate the thiol or a precursor, generating a reactive electrophilic sulfur species. This electrophile is then attacked by the electron-rich C3 position of the 2-methylindole.

Caption: General mechanism of catalytic thioalkylation of 2-methyl-1H-indole.

Catalytic Approaches to Thioalkylation

Several catalytic systems can be employed for the thioalkylation of indoles. The choice of catalyst is crucial and can influence reaction efficiency, selectivity, and substrate scope.

Lewis Acid Catalysis

Lewis acids are effective catalysts for this transformation. They can activate the thiol, increasing its electrophilicity. Common Lewis acids include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and scandium triflate (Sc(OTf)₃). These catalysts are particularly useful for promoting the reaction under mild conditions.

Brønsted Acid Catalysis

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA), can also catalyze the thioalkylation of indoles. These acid-mediated approaches are often metal-free, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern. The reaction mechanism involves protonation of the thiol, which enhances its leaving group ability and facilitates the formation of a sulfenium ion or a related electrophilic species.

Metal-Free Approaches

In addition to Brønsted acids, other metal-free catalytic systems have been developed. These methods often rely on the in-situ generation of a reactive electrophilic sulfur species from the thiol using an activating agent. These approaches are attractive from an environmental and economic perspective.

Experimental Protocols

The following protocols are based on general procedures for the C3-thioalkylation of indoles and may require optimization for the specific synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Protocol 1: Lewis Acid-Catalyzed Thioalkylation

This protocol describes a general procedure for the Lewis acid-catalyzed reaction of 2-methyl-1H-indole with ethyl 2-mercaptoacetate.

Materials:

  • 2-Methyl-1H-indole

  • Ethyl 2-mercaptoacetate (Ethyl thioglycolate)

  • Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-1H-indole (1.0 eq).

  • Dissolve the indole in the chosen anhydrous solvent.

  • Add the Lewis acid catalyst (typically 5-20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl 2-mercaptoacetate (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Caption: Workflow for Lewis acid-catalyzed thioalkylation.

Protocol 2: Metal-Free Acid-Mediated Thioalkylation

This protocol outlines a general procedure for the metal-free, Brønsted acid-mediated thioalkylation.

Materials:

  • 2-Methyl-1H-indole

  • Ethyl 2-mercaptoacetate

  • Brønsted acid catalyst (e.g., p-TsOH or TFA)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware and magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1H-indole (1.0 eq) and ethyl 2-mercaptoacetate (1.0-1.2 eq) in the chosen solvent.

  • Add the Brønsted acid catalyst (typically 10-20 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Characterize the final product.

Data Summary

Catalyst/MethodIndole SubstrateThiol/Sulfide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
ZnCl₂2-Methyl-1H-indoleThioglycolic acidDMFReflux6-[1]
Acid-mediatedVarious thiolsDiaryliodonium salts1,4-Dioxane11015up to 77[2]
DMSO/SOCl₂2-AlkenylanilinesDMSO-RT to high temp--[3]

Note: The yields and conditions are for related but not identical reactions and should be used as a guide for optimization.

Characterization

The structure of the synthesized ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expect signals for the ethyl group (triplet and quartet), the methylene group adjacent to the sulfur, the methyl group on the indole ring, the indole NH proton, and the aromatic protons of the indole core.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon attached to the sulfur, the methyl carbon, and the carbons of the indole ring system.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-S stretching vibrations.

For comparison, the spectroscopic data for the related compound ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate includes: ¹H-NMR (DMSO-d6) δ at 1.3 (t, 3H, CH₃ of ethyl group), 4.0 (q, 2H, –CH₂ aliphatic in ethyl group), 2.3 (s, 3H, CH₃), 3.4 (s, –CH₂), 3.7 (s, 3H, –OCH₃), 10.8 (s, 1H, –NH), 6.8 (s, 1H, Ar), 6.6 (d, 1H, Ar), 7.2 (d, 1H, Ar). ¹³C-NMR: 171 (C=O ester), 11 (CH₃ in indole), 14 (CH₃ of ethyl group), 29 (–CH₂), 55 (–OCH₃), 59 (–CH₂ of ethyl group), and aromatic carbons. IR (KBr cm⁻¹): (C=O ester 1728), (NH 3317).[4]

Conclusion

The catalytic thioalkylation of 2-methyl-1H-indole provides an effective route for the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. Both Lewis acid and metal-free Brønsted acid-catalyzed methods are viable options, offering flexibility in terms of reaction conditions and catalyst choice. The protocols and data presented in this guide serve as a comprehensive resource for researchers to successfully synthesize and characterize this important indole derivative, facilitating further exploration of its potential applications in drug discovery and development.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Al-Wahaibi, L. H., et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. [Link]

  • Chen, J., et al. (2017). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Chemical Communications, 53(80), 11043-11046. [Link]

  • Rapolu, M., et al. (2015). Synthesis, Characterization and Pharmacological Screening of 2-Methyl-1H-Indole-3-Carboxylic Acid. International Journal of Advanced Biotechnology and Research, 6(4), 91-99. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2267. [Link]

Sources

Synthesis of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This application note provides a comprehensive guide for the organic synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a molecule of interest for researchers in medicinal chemistry and drug development. The described protocol focuses on a direct, metal-free, iodine-catalyzed C-H sulfenylation of 2-methyl-1H-indole, offering an efficient and regioselective pathway to the target compound. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, mechanistic insights, and a step-by-step experimental protocol.

Introduction

The indole scaffold is a privileged structure in a vast array of biologically active compounds and natural products. Specifically, 3-thioether substituted indoles have garnered significant attention due to their diverse pharmacological activities. The title compound, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, incorporates this key structural motif and represents a valuable building block for the synthesis of more complex molecules. The synthesis of such compounds relies on the inherent nucleophilicity of the indole ring, with the C3 position being the most favorable site for electrophilic substitution.[1][2] This guide details a robust and straightforward method for the regioselective synthesis of the target molecule, leveraging an iodine-catalyzed reaction between 2-methyl-1H-indole and ethyl 2-mercaptoacetate.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction on the electron-rich indole ring. The key to this transformation is the in-situ generation of an electrophilic sulfur species from ethyl 2-mercaptoacetate. In the presence of a catalytic amount of molecular iodine (I₂) and an oxidant such as dimethyl sulfoxide (DMSO), the thiol is converted into a more reactive sulfenylating agent.[3][4][5]

The proposed mechanism, depicted below, involves the following key steps:

  • Oxidation of Thiol: The thiol (ethyl 2-mercaptoacetate) is first oxidized by the I₂/DMSO system to form a disulfide intermediate.

  • Formation of Electrophilic Sulfur Species: The disulfide reacts with iodine to generate a sulfenyl iodide species (RS-I), which is a potent electrophile.

  • Nucleophilic Attack: The electron-rich C3 position of 2-methyl-1H-indole attacks the electrophilic sulfur of the sulfenyl iodide.

  • Deprotonation: A subsequent deprotonation of the resulting intermediate restores the aromaticity of the indole ring, yielding the final product, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

This method is highly regioselective for the C3 position due to the electronic properties of the indole ring. The methyl group at the C2 position further directs the substitution to the C3 position.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Substitution Thiol Ethyl 2-mercaptoacetate (HS-CH₂COOEt) Oxidant I₂ / DMSO Thiol->Oxidant Oxidation Disulfide Disulfide Intermediate (EtOOC-CH₂-S-S-CH₂-COOEt) Oxidant->Disulfide Electrophile Sulfenyl Iodide (EtOOC-CH₂-S-I) Disulfide->Electrophile Iodination Intermediate Cationic Intermediate Electrophile->Intermediate Indole 2-Methyl-1H-indole Indole->Intermediate Nucleophilic Attack Product Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Intermediate->Product Deprotonation

Caption: Proposed mechanism for the iodine-catalyzed sulfenylation of 2-methyl-1H-indole.

Experimental Protocol

This protocol outlines the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-1H-indoleReagentSigma-Aldrich
Ethyl 2-mercaptoacetateReagentSigma-Aldrich
Iodine (I₂)ACS ReagentFisher Scientific
Dimethyl sulfoxide (DMSO)AnhydrousAcros Organics
Dichloroethane (DCE)AnhydrousSigma-Aldrich
Saturated aq. NaHCO₃--
Anhydrous MgSO₄--
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1H-indole (1.0 mmol, 131.17 mg).

  • Addition of Reagents: Add dichloroethane (DCE, 5 mL) to dissolve the indole. To this solution, add ethyl 2-mercaptoacetate (1.2 mmol, 144.20 mg, 1.2 equiv.), followed by iodine (0.1 mmol, 25.38 mg, 10 mol%) and dimethyl sulfoxide (DMSO) (3.0 mmol, 234.39 mg, 3.0 equiv.).

  • Reaction: Stir the reaction mixture at 60 °C for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary

ParameterValue
Reactants
2-Methyl-1H-indole1.0 mmol
Ethyl 2-mercaptoacetate1.2 mmol
Catalyst & Reagents
Iodine (I₂)10 mol%
Dimethyl sulfoxide (DMSO)3.0 equiv.
Reaction Conditions
SolventDichloroethane (DCE)
Temperature60 °C
Reaction Time3-5 hours
Product
Expected Yield80-95%

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Dichloroethane is a toxic and flammable solvent. Handle with care and avoid inhalation and skin contact.

  • Iodine is corrosive and can cause stains. Handle with caution.

  • DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.

Conclusion

The iodine-catalyzed C-H sulfenylation of 2-methyl-1H-indole with ethyl 2-mercaptoacetate provides a highly efficient and regioselective method for the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. This protocol offers several advantages, including being metal-free, utilizing readily available and inexpensive reagents, and proceeding under mild reaction conditions with high yields. This makes it an attractive and practical approach for the synthesis of this and related 3-thioether substituted indoles for applications in drug discovery and materials science.

References

  • Reddy, B. V. S., et al. (2016). Metal-free, iodine-catalyzed regioselective sulfenylation of indoles with thiols. Tetrahedron Letters, 57(17), 1912-1916. [Link]

  • Wu, Y., et al. (2016). Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. Asian Journal of Organic Chemistry, 5(11), 1359-1362. [Link]

  • Singh, K. N., et al. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(12), 6826-6834. [Link]

  • Skonieczny, K., et al. (2020). Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. Molecules, 25(20), 4785. [Link]

  • Kumar, A., et al. (2016). Metal-free, iodine-catalyzed regioselective sulfenylation of indoles with thiols. FAO AGRIS. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (CAS No. 93187-78-1).[1] This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve stable and usable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate so poorly soluble in aqueous media?

A1: The poor aqueous solubility of this compound is rooted in its molecular structure. It is dominated by a large, hydrophobic 2-methyl-indole ring system. This non-polar moiety, combined with the ethyl ester group, results in a lipophilic molecule that is not readily solvated by polar water molecules. The molecule lacks strongly acidic or basic functional groups that can be ionized to improve solubility, making it a classic example of a poorly soluble, "brick dust"-like compound frequently encountered in drug discovery. The presence of methanol has been shown to increase the solubility of indole relative to water, underscoring the impact of solvent choice.[2]

Q2: What are the common signs of solubility issues in my experiments?

A2: You may be facing solubility problems if you observe any of the following:

  • Visible Particulates: The most obvious sign is the presence of undissolved solid material in your buffer or media, even after vigorous mixing or sonication.

  • Cloudiness or Precipitation: Your solution may appear clear initially but becomes cloudy or forms a precipitate over time, upon temperature change, or after dilution into a final assay buffer.

  • Inconsistent Assay Results: Poor solubility can lead to highly variable and non-reproducible data in biological or analytical assays, as the effective concentration of the compound is not what you assume it to be.

  • Low Bioavailability: In preclinical studies, low aqueous solubility is a primary cause of poor absorption and low bioavailability.[3][4]

Q3: Before I try to enhance the solubility, what key factors must I consider?

A3: Before selecting a solubilization strategy, you must define the experimental context:

  • Target Concentration: What is the final concentration required for your assay (e.g., for a dose-response curve)?

  • Assay Compatibility: The chosen excipients (co-solvents, surfactants, etc.) must not interfere with your experimental system. For example, high concentrations of organic solvents like DMSO can be toxic to cells.[5]

  • Route of Administration: For in vivo studies, the formulation must be safe and tolerable for the chosen route (e.g., oral, intravenous).[3]

  • Stability: The final formulation should keep the compound chemically stable and in solution for the duration of the experiment.

Systematic Troubleshooting Workflow

Navigating solubility challenges requires a logical approach, moving from simpler methods to more complex formulations. The following workflow provides a decision-making framework to guide your efforts.

G start START: Define Required Concentration & Experimental Constraints check_direct Attempt Direct Dissolution in Aqueous Buffer start->check_direct is_soluble Is the Compound Soluble and Stable? check_direct->is_soluble cosolvent Strategy 1: Co-Solvent System (e.g., DMSO, PEG 400, Ethanol) is_soluble->cosolvent No success SUCCESS: Proceed with Experiment is_soluble->success  Yes validate_cosolvent Validate: Check for precipitation upon dilution. Test for assay interference. cosolvent->validate_cosolvent surfactant Strategy 2: Surfactant Formulation (e.g., Tween® 80, Solutol® HS-15) validate_surfactant Validate: Ensure concentration is above CMC. Test for cell toxicity/assay effects. surfactant->validate_surfactant cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) validate_cyclodextrin Validate: Confirm complex formation. Check for competitive displacement. cyclodextrin->validate_cyclodextrin is_soluble2 Is the Compound Soluble and Stable? validate_cosolvent->is_soluble2 Check Solubility is_soluble3 Is the Compound Soluble and Stable? validate_surfactant->is_soluble3 Check Solubility is_soluble4 Is the Compound Soluble and Stable? validate_cyclodextrin->is_soluble4 Check Solubility particle_size Alternative Strategy: Particle Size Reduction (Micronization/Nanonization) fail Re-evaluate Strategy or Consider Chemical Modification particle_size->fail is_soluble2->surfactant No is_soluble2->success  Yes is_soluble3->cyclodextrin No is_soluble3->success  Yes is_soluble4->particle_size No is_soluble4->success  Yes

Caption: Troubleshooting workflow for poor aqueous solubility.

In-Depth Methodologies & Protocols

This section provides detailed, question-and-answer-based guides for implementing the key strategies outlined in the workflow.

Q4: How can I use co-solvents, and what is the scientific principle behind them?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[6] The mechanism involves reducing the overall polarity of the aqueous solvent system. Water maintains a strong hydrogen-bonding network, which tends to exclude non-polar molecules. By introducing a co-solvent, this network is disrupted, lowering the dielectric constant and making the environment more favorable for a hydrophobic solute like ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.[7][]

Protocol: Co-Solvent Screening and Preparation
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. See Table 1 for common options.

  • Prepare Stock Solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium.

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. It is critical to let the solutions sit for a period (e.g., 1-2 hours) to check for delayed precipitation.

  • Determine Maximum Tolerated Co-solvent %: Identify the highest concentration of your compound that remains in solution while keeping the final co-solvent concentration below the tolerance limit for your assay (e.g., typically <0.5% for DMSO in cell-based assays).

Co-SolventCommon Use CaseKey Considerations
DMSO In vitro stock solutionsHigh solubilizing power; can be toxic to cells at >0.5%
Ethanol Oral and parenteral formulationsBiocompatible; may cause protein precipitation at high conc.
Polyethylene Glycol 400 (PEG 400) Oral and parenteral formulationsLow toxicity; viscous.[]
Propylene Glycol General useGood safety profile; less volatile than ethanol.[6]
Q5: My compound precipitates when diluted from a DMSO stock. When and how should I use surfactants?

A5: Surfactants are an excellent next step when co-solvents alone are insufficient. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being encapsulated in a water-soluble carrier.[11][12]

G cluster_water Aqueous Environment cluster_micelle Micelle Core (Hydrophobic) drug Drug Molecule s1 s2 s1->s2 s9 s1->s9 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s8->s1 s10 s9->s10 s11 s10->s11 s12 s11->s12 s13 s12->s13 s14 s13->s14 s15 s14->s15 s16 s15->s16 s16->s9

Caption: Micellar solubilization of a hydrophobic drug molecule.

Protocol: Surfactant-Based Formulation
  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS-15 are common choices due to their lower toxicity compared to ionic surfactants.[3]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add the Compound: Add the solid ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate directly to the surfactant solution.

  • Facilitate Dissolution: Use a vortex mixer and/or sonication bath to aid dissolution. Gentle heating may be applied, but monitor for compound degradation.

  • Filter and Use: Once dissolved, filter the solution through a 0.22 µm filter to remove any potential aggregates before use.

  • Important: Always run a "vehicle" control in your experiments containing the same concentration of surfactant to account for any effects of the formulation itself.

Q6: I am working with a sensitive cell line and need to avoid organic solvents and surfactants. Are cyclodextrins a good alternative?

A6: Yes, cyclodextrins are an excellent and widely used alternative, particularly for compounds containing ring structures like indole.[3][13] Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[14] The hydrophobic indole moiety of your compound can fit inside this cavity, forming a water-soluble "inclusion complex."[14][15] This masks the compound's hydrophobicity from the bulk water, significantly increasing its apparent solubility.[13]

Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are preferred for pharmaceutical applications due to their much higher aqueous solubility and improved safety profiles compared to native β-cyclodextrin.[]

Protocol: Solubilization with Cyclodextrins
  • Choose a Cyclodextrin: For most applications, HP-β-CD is a robust starting point.[]

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). These derivatives are highly soluble.

  • Create the Complex:

    • Method A (Slurry): Add the solid compound to the cyclodextrin solution and stir or shake vigorously, typically for 24-48 hours at room temperature, to allow the complex to form.

    • Method B (Solvent Evaporation): For difficult-to-dissolve compounds, first dissolve the compound in a minimal amount of a volatile organic solvent (like ethanol). Add this solution dropwise to the cyclodextrin solution while stirring. Then, remove the organic solvent under a stream of nitrogen or by rotary evaporation.

  • Clarify and Sterilize: After complexation, centrifuge the solution to pellet any undissolved compound. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify Concentration: The concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC-UV) as it may not equal the amount initially added.

Q7: Can I simply adjust the pH to improve solubility?

A7: For many drugs, pH adjustment is a powerful and simple technique.[][17] It works by ionizing acidic or basic functional groups, as the resulting salt form is typically much more water-soluble than the neutral form.[17] However, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate lacks strongly acidic or basic centers. The indole N-H is extremely weakly acidic (pKa ≈ 17) and the ester is non-ionizable. Therefore, adjusting the pH within a physiologically relevant range (pH 1-8) is unlikely to cause significant ionization and will have a minimal effect on its aqueous solubility.

Q8: What is particle size reduction and when is it useful?

A8: Particle size reduction, such as micronization or nanosizing, is a physical modification technique that increases the surface area of the solid compound.[3][4][18] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[3] This method does not increase the equilibrium solubility but can be very effective for achieving the desired concentration in a reasonable timeframe, especially for oral formulations. This is typically achieved using techniques like jet milling or high-pressure homogenization and is often employed in later-stage drug development.[4][19]

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantagesBest For
Co-solvents Reduces solvent polarity.[7]Simple, fast, effective for creating concentrated stocks.Can cause precipitation on dilution; potential for solvent toxicity.Initial in vitro screening; high-throughput applications.
Surfactants Micellar encapsulation of the drug.[11]High loading capacity; can prevent precipitation.Potential for cell toxicity; can interfere with some assays.In vitro and in vivo formulations where co-solvents fail.
Cyclodextrins Forms a water-soluble inclusion complex.[13][14]Excellent safety profile; avoids organic solvents; stabilizes compound.Higher cost; requires optimization; potential for competitive binding.Sensitive in vitro assays; parenteral and oral formulations.
pH Adjustment Ionization of the drug to a more soluble salt form.[17]Very simple and effective for ionizable drugs.Not effective for this non-ionizable compound.Drugs with acidic or basic functional groups.
Particle Size Reduction Increases surface area to enhance dissolution rate.[3][4]Improves dissolution kinetics without excipients.Does not increase equilibrium solubility; requires specialized equipment.Solid dosage forms (e.g., tablets, capsules).

References

  • Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Sekhon, N. S. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (PDF). [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • NextSDS. (n.d.). ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE. [Link]

  • Kumar, S., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Alhawat, A., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. [Link]

  • Soni, P., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Sharma, D. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wagner, B. D., & Julliard, M. (1996). Effect of β-Cyclodextrin on the Excited State Properties of 3-Substituted Indole Derivatives. The Journal of Physical Chemistry. [Link]

  • Perisic-Janjic, N. U., et al. (2016, April 28). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PMC - NIH. [Link]

  • Jacob, S., & Nair, A. B. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Ciobanu, A. M., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Avdeef, A. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Bergström, C. A., et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Fox, T., et al. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. [Link]

  • Wan, J., et al. (2019, March 13). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route discussed involves the nucleophilic substitution (SN2) reaction between the thiolate of ethyl 2-mercaptoacetate and an electrophilic 2-methylindole precursor at the C3 position, such as 3-iodo-2-methylindole.

Question 1: My reaction yield is consistently low or the reaction fails to proceed. What are the common causes?

Low conversion of starting materials is a frequent issue. This typically points to problems with nucleophile generation, the quality of reagents, or suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Deprotonation of the Thiol: The thiol group of ethyl 2-mercaptoacetate has a pKa of approximately 10.3, meaning a sufficiently strong base is required to generate the thiolate anion, which is the active nucleophile.[1][2]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. Weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) may not deprotonate the thiol completely, leading to poor reactivity. Ensure at least 1.1 molar equivalents of the base are used to drive the equilibrium towards the thiolate.

  • Poor Quality or Wet Reagents/Solvent: The thiolate anion is a strong nucleophile and also a moderate base. The presence of water or other protic impurities in the reaction mixture will quench the thiolate, regenerating the less reactive thiol.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., DMF, THF, Acetonitrile). Ensure your starting materials, particularly the base (NaH can be passivated by atmospheric moisture) and ethyl 2-mercaptoacetate, are dry.

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.

    • Solution: While room temperature is often a good starting point, gentle heating to 40-60 °C can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Poor Leaving Group on the Indole Substrate: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: If using a 3-halo-2-methylindole, the reactivity order is I > Br > Cl.[3] 3-Iodo-2-methylindole is the preferred substrate for this reaction. If starting from 2-methylindole itself, an in-situ activation method may be required, though this can be complex.

Question 2: My TLC analysis shows multiple spots, indicating significant side-product formation. How can I improve selectivity?

Side reactions can compete with the desired S-alkylation, reducing yield and complicating purification.

Potential Causes & Step-by-Step Solutions:

  • Oxidation of the Thiolate: Thiolates are susceptible to oxidation, especially in the presence of air, forming disulfide byproducts (diethyl 2,2'-disulfanediyldiacetate).

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use by bubbling N₂ or Ar through it for 15-20 minutes.

  • N-Alkylation of the Indole: The indole nitrogen is also nucleophilic and can compete with the desired C3-substitution pathway, especially if the C3 position is not pre-activated with a leaving group. Even with a 3-haloindole, if a very strong base is used in excess, deprotonation of the indole N-H can occur, leading to N-alkylation side products.

    • Solution: The C3 position of indole is generally more nucleophilic than the N1 position. However, to ensure selectivity, add the base to the ethyl 2-mercaptoacetate first to pre-form the thiolate before adding the indole substrate. This ensures the more potent sulfur nucleophile is readily available for the primary reaction.

  • Elimination Reactions: If using a hindered base or high temperatures with a secondary or tertiary halide (not typical for this synthesis but a general consideration), elimination can compete with substitution.

    • Solution: This is less of a concern for this specific synthesis but can be minimized by using a non-hindered base where possible and avoiding excessive heat.

Question 3: I am struggling with the purification of the final product. What is an effective protocol?

The product, an ester with a thioether linkage, has moderate polarity. Purification challenges often arise from unreacted starting materials or polar side products.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any remaining base and protonates anionic species.

  • Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate (EtOAc).[4][5] The product is expected to be in the organic layer.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water (to remove DMF and water-soluble salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any acidic impurities).

    • Brine (saturated aqueous NaCl) (to facilitate the separation of the organic and aqueous layers and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography: The crude residue can be purified by flash column chromatography.

    • Stationary Phase: Silica gel (100-200 or 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20-30% EtOAc) is a good starting point for elution.[6] Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A strong base removes the acidic proton from the thiol group of ethyl 2-mercaptoacetate to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic C3 carbon of the 2-methylindole substrate (e.g., 3-iodo-2-methylindole).

  • Concerted Step: This attack occurs from the backside relative to the leaving group (e.g., iodide), proceeding through a single transition state where the S-C bond is forming concurrently as the C-I bond is breaking.[3]

Q2: Which solvent is best for this reaction?

Polar aprotic solvents are ideal as they can solvate the cation of the base (e.g., Na⁺) but do not form strong hydrogen bonds with the nucleophile, leaving its reactivity intact.

SolventAdvantagesDisadvantages
DMF High boiling point, excellent solvating power.Can be difficult to remove during workup.
THF Lower boiling point, easy to remove.Less polar than DMF, may require longer reaction times or gentle heating.
Acetonitrile Good solvating properties.Can sometimes participate in side reactions.

Recommendation: Dimethylformamide (DMF) is often the solvent of choice for this type of reaction due to its ability to dissolve the reagents and facilitate the SN2 pathway.

Q3: What are the critical safety precautions?
  • Ethyl 2-mercaptoacetate: This compound has a powerful and unpleasant stench.[7] Always handle it inside a well-ventilated fume hood. It is also flammable.

  • Sodium Hydride (NaH): NaH is a water-reactive solid that generates flammable hydrogen gas upon contact with protic solvents or moisture. It should be handled under an inert atmosphere.

  • Solvents: DMF and other organic solvents are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol assumes the use of 3-iodo-2-methylindole as the starting material.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add anhydrous DMF (10 mL per mmol of the limiting reagent).

  • Thiolate Formation: Add ethyl 2-mercaptoacetate (1.0 eq) to the DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

  • Reaction: To the resulting solution of the sodium thiolate, add a solution of 3-iodo-2-methylindole (1.2 eq) in a minimum amount of anhydrous DMF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using 20% EtOAc/Hexane as eluent). Gentle heating (50 °C) can be applied if the reaction is sluggish.

  • Workup & Purification: Follow the detailed purification protocol described in the Troubleshooting section (Question 3).

Table of Recommended Reagent Stoichiometry
ReagentMolar EquivalentsRole
Ethyl 2-mercaptoacetate1.0Nucleophile Precursor
Sodium Hydride (NaH)1.1 - 1.2Base
3-Iodo-2-methylindole1.2 - 1.5Electrophile
Anhydrous DMF-Solvent

Visualizations

General Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification thiol Ethyl 2-mercaptoacetate in Anhydrous DMF base Add NaH at 0°C thiol->base thiolate Sodium Thiolate Formation base->thiolate indole Add 3-Iodo-2-methylindole thiolate->indole stir Stir at RT to 50°C (Monitor by TLC) indole->stir quench Quench with aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate Crude Product wash->concentrate column Silica Gel Chromatography concentrate->column product Pure Product column->product

Caption: Workflow for the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed tlc_check TLC shows unreacted starting material? start->tlc_check purity_check TLC shows multiple side products? tlc_check->purity_check No cause_base Potential Cause: Inefficient Nucleophile Generation tlc_check->cause_base Yes cause_oxidation Potential Cause: Oxidation or N-Alkylation purity_check->cause_oxidation Yes end Issue may be workup/purification loss. Review extraction and chromatography. purity_check->end No solution_base Action: 1. Use stronger base (NaH). 2. Ensure anhydrous conditions. 3. Increase temperature. cause_base->solution_base solution_oxidation Action: 1. Use inert atmosphere (N2/Ar). 2. Pre-form thiolate before adding indole substrate. cause_oxidation->solution_oxidation

Sources

Technical Support Center: Long-Term Storage and Oxidation Prevention of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for ensuring the long-term stability of this compound. Here, we will address common challenges related to its oxidation and offer troubleshooting strategies and preventative measures.

Introduction

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a molecule of interest in medicinal chemistry due to its indole and thioether moieties.[1] Indole derivatives are known for a wide range of biological activities.[2][3] However, the very features that make this compound structurally interesting also render it susceptible to oxidative degradation during long-term storage. The primary sites of oxidation are the electron-rich indole ring and the nucleophilic sulfur atom of the thioether group.[4][5] Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity, potency, and overall integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my sample of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate?

A1: Visual changes such as a shift in color, often to a yellowish or brownish hue, can indicate degradation. On an analytical level, you may observe the appearance of new peaks in your HPLC chromatogram, a decrease in the main peak's area percent, or changes in its spectroscopic profile (UV-Vis, NMR).

Q2: What are the most likely oxidation products?

A2: Oxidation will likely occur at two main sites:

  • Thioether Moiety: The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[4]

  • Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to various products, including oxindoles.[6]

Q3: Can I store my compound in a standard laboratory freezer?

A3: While low temperatures are beneficial, they are not sufficient on their own. The presence of oxygen and light, even in a freezer, can still lead to degradation over time. Proper packaging and the use of an inert atmosphere are also critical.[7]

Q4: Are there any specific solvents I should avoid for long-term storage?

A4: Avoid solvents that can generate peroxides over time, such as diethyl ether and tetrahydrofuran (THF), unless they are freshly distilled and stored under an inert atmosphere. Halogenated solvents should also be used with caution as they can degrade to form acidic byproducts. For long-term storage, consider a non-polar, aprotic solvent like toluene or storing the compound as a dry solid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and handling of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Issue 1: Rapid Discoloration of the Solid Compound

Observation: The solid material, initially off-white or pale yellow, has turned noticeably darker within a short period.

Potential Causes & Solutions:

  • Exposure to Air and Light: Both oxygen and UV light can accelerate the oxidation of the indole ring.[8]

    • Solution: Store the solid compound in an amber vial to protect it from light. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Residual Solvents or Impurities: Trace amounts of acidic or oxidizing impurities from the synthesis can catalyze degradation.

    • Solution: Ensure the compound is thoroughly purified and dried before long-term storage. Recrystallization or column chromatography may be necessary to remove residual impurities.

Issue 2: Appearance of Multiple Degradation Peaks in HPLC Analysis

Observation: Your HPLC analysis shows a significant decrease in the purity of your sample, with the emergence of several new, unidentified peaks.

Potential Causes & Solutions:

  • Complex Degradation Pathways: The presence of multiple peaks suggests that several degradation reactions are occurring simultaneously.

    • Solution: Implement a multi-pronged approach to stabilization. This includes storage under an inert atmosphere, protection from light, and the addition of an antioxidant.

  • Inappropriate Storage Temperature: Storing at room temperature or even at 4°C may not be sufficient to prevent degradation.

    • Solution: Store the compound at -20°C or, for very long-term storage, at -80°C.[9]

Issue 3: Inconsistent Results in Biological Assays

Observation: You are observing a loss of potency or variability in the results of your biological experiments using a stored sample of the compound.

Potential Causes & Solutions:

  • Formation of Inactive or Inhibitory Degradation Products: The oxidation products may have different biological activities than the parent compound, or they could interfere with the assay.

    • Solution: Re-purify the stored sample using HPLC before use. Always use a freshly characterized sample for critical experiments and establish a strict re-qualification schedule for stored materials.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

This protocol is designed to minimize degradation of the solid compound over extended periods.

Materials:

  • High-purity ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen)

  • Parafilm® or other sealing film

  • -20°C or -80°C freezer

Procedure:

  • Place the dry, solid compound into the amber glass vial.

  • Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm® to ensure an airtight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Stabilized Stock Solution

For applications requiring the compound to be in solution, this protocol outlines the preparation of a more stable stock solution.

Materials:

  • Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

  • Anhydrous, deoxygenated solvent (e.g., toluene or DMSO)

  • Amber vial with a PTFE-lined septum cap

  • Inert gas source

Procedure:

  • Prepare a deoxygenated solvent by bubbling an inert gas through it for at least 30 minutes.

  • If using an antioxidant, dissolve it in the deoxygenated solvent at the desired concentration (e.g., 0.01% w/v BHT).

  • In an amber vial, dissolve the ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in the deoxygenated (and antioxidant-containing, if used) solvent to the desired concentration.

  • Flush the headspace of the vial with inert gas.

  • Seal the vial with the PTFE-lined septum cap.

  • Store the solution at -20°C or below. For use, withdraw the required amount with a syringe through the septum to maintain the inert atmosphere.

Visualization of Degradation and Prevention

Oxidation Pathway

The following diagram illustrates the primary oxidative degradation pathways for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Oxidation_Pathway Parent_Compound Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Sulfoxide Sulfoxide Derivative Parent_Compound->Sulfoxide Oxidation Oxindole Oxindole Derivative Parent_Compound->Oxindole Indole Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation Troubleshooting_Workflow Start Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Purity Analyze Initial Purity Start->Check_Purity Improper_Storage Improper Storage Check_Storage->Improper_Storage Impure_Sample Initial Sample Impure Check_Purity->Impure_Sample Implement_Protocol Implement Optimal Storage Protocol Improper_Storage->Implement_Protocol Yes Re-evaluate Re-evaluate Stability Improper_Storage->Re-evaluate No Repurify Re-purify Compound Impure_Sample->Repurify Yes Impure_Sample->Re-evaluate No Repurify->Implement_Protocol Add_Antioxidant Consider Adding Antioxidant Implement_Protocol->Add_Antioxidant Add_Antioxidant->Re-evaluate End Stable Compound Re-evaluate->End

Caption: Troubleshooting decision workflow.

Summary of Recommended Storage Conditions

ConditionSolid CompoundSolution
Temperature -20°C to -80°C-20°C to -80°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protected (Amber Vial)Protected (Amber Vial)
Solvent N/AAnhydrous, Deoxygenated, Aprotic
Additives N/AOptional: Antioxidant (e.g., BHT)

By implementing these recommendations, researchers can significantly extend the shelf-life of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and ensure the reliability and reproducibility of their experimental results.

References

Sources

improving crystallization conditions for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the crystallization of this and structurally related compounds. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the purification of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is precipitating.[1] Impurities often dissolve more readily in the oily phase, which means that if this oil solidifies, it will likely be less pure than your starting material, defeating the purpose of recrystallization.[1][2]

Causality & Solutions:

  • High Solute Concentration: The solution may be too supersaturated, causing the compound to precipitate at a temperature above its melting point.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered molecular arrangement required for crystal lattice formation.

    • Solution: After redissolving the oil, ensure a slow cooling process. Insulate the flask with glass wool or paper towels, or place it on a hot plate that is turned off and allow it to cool to room temperature with the plate.[3]

  • Inappropriate Solvent: The chosen solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, switch to a two-solvent (anti-solvent) system where crystallization can be induced at a lower temperature.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The failure of a compound to crystallize from a cooled solution is a common issue, typically indicating that the solution is not sufficiently supersaturated.[4] Supersaturation is the essential driving force for the formation of crystal nuclei and their subsequent growth.[5]

Causality & Solutions:

  • Insufficient Supersaturation (Too Much Solvent): This is the most frequent cause. If too much solvent was used initially, the concentration of the solute may not exceed its solubility limit even at low temperatures.[2]

    • Solution A (Evaporation): Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Once a small amount of solid is observed or the volume is reduced, allow it to cool again.[1]

    • Solution B (Anti-Solvent Addition): If you are using a solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (turbid), then warm gently until the solution is clear again and allow it to cool slowly.[6][7]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. Spontaneous nucleation can sometimes be slow.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation points.[1][8]

    • Solution B (Seeding): If you have a pure crystal of your compound, add a tiny speck ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1][9]

Q3: My crystallization yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.[1] While some loss is inevitable due to the compound's residual solubility in the cold solvent, yields can often be improved.[10]

Causality & Solutions:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery.[1]

    • Solution: Before the experiment, perform small-scale solubility tests to determine the minimum amount of hot solvent needed. If you have already completed the crystallization, you can try to recover more material from the mother liquor by evaporating some solvent and cooling again for a "second crop" of crystals, though these may be less pure.

  • Premature Crystallization: If the compound crystallizes in the hot solution during a hot filtration step (to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a heated filter funnel and pre-heat your collection flask with hot solvent vapor. Perform the filtration as quickly as possible using a fluted filter paper to maximize the surface area and speed.

  • Insufficient Cooling: The solubility of the compound might still be significant at room temperature.

    • Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize precipitation before filtration.[8]

Q4: The final product is still impure or has poor color. What went wrong?

Answer: Impurities can be incorporated into the crystal lattice, especially during rapid crystal growth.[1][11] They can also adsorb onto the crystal surface.[12] Structurally similar impurities are particularly challenging as they can be incorporated into the crystal lattice, forming a solid solution.[13]

Causality & Solutions:

  • Rapid Crystal Growth: Fast crystallization traps impurities within the growing crystal lattice because the molecules do not have sufficient time to arrange themselves in an ordered, low-energy state.[1]

    • Solution: Ensure the cooling process is slow and undisturbed. Using a slightly greater volume of solvent than the absolute minimum can also slow down the crystallization rate.[1]

  • Colored Impurities: High molecular weight, often polar, byproducts can impart color.

    • Solution: After dissolving the compound in the hot solvent, add a very small amount (1-2% of solute weight) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities, then remove the charcoal via hot filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Ineffective Washing: Residual mother liquor, which is rich in impurities, can remain on the crystal surfaces after filtration.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent. Using cold solvent minimizes the redissolving of your desired product while washing away impurities.[3][8]

Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for crystallization?

Answer: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[8][14] The principle of "like dissolves like" is a good starting point, but experimental verification is crucial.[10]

Solvent Selection Workflow:

  • Initial Screening: Place a few milligrams of your crude compound into several test tubes.

  • Room Temperature Test: Add a few drops of a different potential solvent to each tube. A good candidate solvent will not dissolve the compound at room temperature.[8]

  • Hot Temperature Test: Heat the test tubes that passed the first test. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Cooling Test: Allow the successful hot solutions to cool to room temperature and then in an ice bath. A good solvent will produce a large quantity of crystals.[8]

This process can be adapted for a two-solvent system by finding a "solvent" in which the compound is very soluble and an "anti-solvent" in which it is insoluble, ensuring the two are miscible.[6]

SolventPolarity (Approx.)Boiling Point (°C)Notes / Potential Use for Indole Derivatives
WaterVery High100Unlikely to be a good single solvent, but could be an anti-solvent.
EthanolHigh78Often a good choice for moderately polar compounds.[15]
AcetoneMedium-High56Good solvent, but its volatility can lead to rapid evaporation and small crystals.[9]
Ethyl AcetateMedium77A common and effective solvent for many organic compounds.
DichloromethaneMedium-Low40Low boiling point may require care to prevent premature evaporation.
TolueneLow111Good for less polar compounds; higher boiling point.
Hexane/HeptaneVery Low69 / 98Often used as anti-solvents for compounds dissolved in more polar solvents.[16]
Q2: What is polymorphism, and should I be concerned about it for my compound?

Answer: Polymorphism is the ability of a compound to exist in two or more different crystal structures, even though the chemical composition is identical.[17][18] These different forms, or polymorphs, can have significantly different physical properties, including melting point, solubility, stability, and bioavailability.[19]

For professionals in drug development, polymorphism is a critical concern. An unstable polymorph could transition to a more stable (and potentially less soluble) form during storage, which could alter the drug's efficacy.[18][19] Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs.[20] Therefore, it is essential to characterize the solid form you have produced and to develop a crystallization process that reliably produces the desired, most stable polymorph.

Q3: What is the difference between slow evaporation, cooling, and anti-solvent crystallization?

Answer: These are all methods to achieve the supersaturation necessary for crystallization, but they do so in different ways.

  • Cooling Crystallization: This is the most common method. It relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.[14] It is effective for compounds that show a significant change in solubility with temperature.

  • Slow Evaporation: In this technique, the compound is dissolved in a solvent in which it is soluble at room temperature. The container is loosely covered, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases until it becomes supersaturated and crystals form.[4][21] This method can produce very high-quality crystals but is generally slow.

  • Anti-Solvent Crystallization (or Precipitation): This method is used when a compound is too soluble in a suitable solvent, even at low temperatures. An anti-solvent (a miscible liquid in which the compound is insoluble) is added slowly to the solution, reducing the overall solubility of the solute and inducing crystallization.[6][7][22]

Visual Workflows and Protocols
General Troubleshooting Flowchart for Crystallization

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start: Dissolve Compound in Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution oiled_out Problem: Compound Oiled Out outcome->oiled_out Liquid Droplets impure_xtal Problem: Impure / Small Crystals outcome->impure_xtal Poor Quality Solid success Success: Pure Crystals Formed outcome->success Good Quality Solid action_scratch Action: 1. Scratch Flask 2. Add Seed Crystal no_xtal->action_scratch action_concentrate Action: 1. Evaporate Solvent 2. Re-cool no_xtal->action_concentrate action_antisolvent Action: Add Anti-solvent no_xtal->action_antisolvent action_reheat Action: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slower oiled_out->action_reheat action_change_solvent Action: Choose a Lower-Boiling Solvent or System oiled_out->action_change_solvent action_recrystallize Action: 1. Re-dissolve 2. Cool Slower 3. Consider Charcoal Treatment impure_xtal->action_recrystallize collect Collect via Vacuum Filtration success->collect action_scratch->outcome Re-evaluate action_concentrate->outcome Re-evaluate action_antisolvent->outcome Re-evaluate action_reheat->outcome Re-attempt

Caption: A troubleshooting decision tree for crystallization experiments.

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethyl acetate or ethanol) to a boil.

  • Addition: Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large crystals are favored by slow cooling.[3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Allow the crystals to dry completely on the filter paper with air drawing through, then transfer to a watch glass for final drying.

Protocol 2: Vapor Diffusion Crystallization

This method is excellent for obtaining high-quality single crystals from small amounts of material.[9][23]

  • Preparation: Dissolve your compound in a good solvent (the "solvent," e.g., ethyl acetate) to make a nearly saturated solution. Place this solution in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile anti-solvent (the "precipitant," e.g., hexane or pentane). The compound should be insoluble in the anti-solvent.[21][24]

  • Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse through the vapor phase into the solvent in the inner vial.[21]

  • Crystallization: As the anti-solvent mixes with the solvent, the solubility of your compound will gradually decrease, leading to slow and controlled crystal growth over several hours to days.

References
  • SOP: CRYSTALLIZATION. (n.d.).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).
  • crystallization of small molecules. (n.d.).
  • Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.).
  • Effects of impurities on crystal growth processes - ScholarBank@NUS. (n.d.).
  • Recrystallization - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. (2006, November 11). Retrieved from [Link]

  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (n.d.). Retrieved from [Link]

  • View of Recent advances in the identification and prediction of polymorphs. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Effect of impurities on the processes of crystal growth (Conference) | ETDEWEB - OSTI.GOV. (1993, March 1). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

  • KR20060009873A - Method including antisolvent crystallization process - Google Patents. (n.d.).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21). Retrieved from [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.). Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization - MDPI. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

  • How to grow crystals for X-ray crystallography - IUCr. (2024, October 16). Retrieved from [Link]

  • ethyl 2-(methyl thio) acetate, 4455-13-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • POLYMORPHISM & CRYSTALLIZATION - CRYSFORMA. (n.d.). Retrieved from [Link]

  • Crystallisation of Polymorphs: Thermodynamic Insight into the Role of Solvent | Organic Process Research & Development - ACS Publications. (2000, September 15). Retrieved from [Link]

  • Survey and analysis of crystal polymorphism in organic structures - PMC - NIH. (2018, January 25). Retrieved from [Link]

  • Problems, potentials and future of industrial crystallization - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC. (n.d.). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from [Link]

  • Oligomerization of Indole Derivatives with Incorporation of Thiols - MDPI. (2008, August 26). Retrieved from [Link]

  • Synthesis, Characterization and Anthelmentic Activity of Indole Derivatives. (2019, August 25). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (n.d.). Retrieved from [Link]

Sources

resolving false positives in ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Screening

Welcome to the technical support guide for researchers utilizing ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate in biological screening campaigns. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2][3][4] However, certain structural motifs, including some found in indole derivatives, are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to a high rate of false positives in high-throughput screening (HTS).[5][6]

This guide provides a structured, question-and-answer-based approach to help you navigate the complexities of hit validation, identify common artifacts, and ensure the integrity of your screening results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a primary screening hit with ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. What are my immediate first steps?

A1: A primary hit is the first step in a long journey. Before committing significant resources, it is crucial to perform initial validation. High-throughput screens are known to be susceptible to false positives that mimic a desired biological response without genuine, specific interaction with the target.[7][8]

Your immediate actions should be:

  • Confirm Identity and Purity: The observed activity could originate from a co-eluting impurity or a degradation product. It is essential to re-synthesize or re-purify the compound and confirm its identity and purity (>95%) by analytical methods like NMR and LC-MS.[9]

  • Dose-Response Confirmation: Re-test the freshly confirmed compound in the primary assay to generate a full dose-response curve and determine its potency (e.g., IC50 or EC50).[10][11] A single-point hit is not sufficient for progression.

  • In Silico Assessment: Utilize computational tools to check the molecule against known PAINS filters.[6][8] The indole core of your compound, depending on its substitution, may trigger alerts for reactivity or other interference mechanisms. This provides a theoretical basis for designing further experimental checks.

Q2: My hit was confirmed with a fresh sample. Why is ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate still considered a high-risk compound?

A2: The structure of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate contains two key substructures that are frequently associated with assay artifacts. Understanding these liabilities is central to designing robust validation experiments.

Structural FeaturePotential Mechanism of InterferenceRationale & Scientific Context
2-Methyl-1H-indole Core Pan-Assay Interference (PAINS), Redox Cycling, AggregationThe indole nucleus is a common feature in many PAINS alerts.[5] Certain indole derivatives can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) that can disrupt assay components.[12] Additionally, planar, hydrophobic molecules can form colloidal aggregates at micromolar concentrations, which non-specifically sequester and inhibit proteins.[9][13]
Thioether-Acetate Moiety Chemical Reactivity (Thiol Reactivity)The thioether linkage can be susceptible to oxidation. More importantly, the overall structure could act as a covert electrophile, capable of reacting with nucleophilic residues (like cysteine) on a target protein or other assay components (e.g., DTT, BSA).[12][14][15] This covalent modification is a common source of irreversible and non-specific inhibition.
Q3: What is the most effective experimental workflow to systematically rule out these potential false-positive mechanisms?

A3: A multi-step, logical workflow is essential to triage hits and eliminate artifacts, saving time and resources.[16][17] The goal is to move from general counter-screens to specific mechanistic assays, culminating in direct biophysical validation of target engagement.

Below is a recommended workflow for validating your hit.

Hit_Validation_Workflow PrimaryHit Primary HTS Hit Reconfirm 1. Re-test & Purity Check (Dose-Response) PrimaryHit->Reconfirm PAINS 2. In Silico PAINS Analysis Reconfirm->PAINS  Active Discard1 Discard (Not reproducible or impure) Reconfirm->Discard1  Inactive AssayInterference 3. Assay Interference Control (Run assay without target protein) PAINS->AssayInterference Aggregation 4. Aggregation Counter-Screen (Add 0.01% Triton X-100) AssayInterference->Aggregation No Signal Discard2 Discard (Signal in absence of target) AssayInterference->Discard2 Signal Present Reactivity 5. Reactivity Counter-Screen (Add 100 µM DTT) Aggregation->Reactivity IC50 Unchanged Discard3 Discard (Activity sensitive to detergent) Aggregation->Discard3 >10-fold IC50 shift Orthogonal 6. Orthogonal Assay (Different detection technology, e.g., MS) Reactivity->Orthogonal IC50 Unchanged Discard4 Discard (Activity sensitive to DTT) Reactivity->Discard4 >10-fold IC50 shift Biophysical 7. Biophysical Validation (SPR, ITC, or NMR) Orthogonal->Biophysical Confirmed Active Discard5 Discard (Not active in orthogonal assay) Orthogonal->Discard5 Inactive ValidatedHit Validated Hit Biophysical->ValidatedHit Binding Confirmed Discard6 Discard (No direct binding) Biophysical->Discard6 No Binding

Caption: Hit validation workflow for triaging screening hits.

Q4: Can you provide a detailed protocol for an aggregation counter-screen?

A4: Certainly. This experiment tests the hypothesis that your compound is forming colloidal aggregates that non-specifically inhibit the target enzyme. These aggregates are often disrupted by non-ionic detergents.[9]

Protocol: Detergent-Based Aggregation Counter-Screen

  • Objective: To determine if the inhibitory activity of the compound is dependent on aggregation by comparing its potency in the presence and absence of a non-ionic detergent.

  • Materials:

    • Your primary assay buffer and components (enzyme, substrate, etc.).

    • Confirmed pure stock of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

    • Known aggregator compound as a positive control (e.g., Methylene Blue).

    • A well-behaved, non-aggregating inhibitor as a negative control (if available).

    • 10% (w/v) Triton X-100 stock solution.

  • Procedure:

    • Prepare two sets of assay plates.

    • Plate A (Standard Condition): Prepare serial dilutions of your test compound, positive control, and negative control in the standard assay buffer.

    • Plate B (Detergent Condition): Prepare identical serial dilutions in the assay buffer that has been supplemented with Triton X-100 to a final concentration of 0.01%.

    • Add the target enzyme to all wells and incubate for 15-30 minutes. This pre-incubation step allows aggregates to form and sequester the enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the assay signal according to your established primary assay protocol.

    • Calculate IC50 values for all compounds under both conditions.

  • Interpretation of Results:

    • No Aggregation: The IC50 value of your compound shows little to no change (<3-fold shift) between the standard and detergent conditions.

    • Likely Aggregator: The IC50 value shows a significant positive shift (>10-fold) or complete loss of activity in the presence of Triton X-100. The positive control should also show this behavior.

Q5: How do I specifically test for thiol reactivity or redox activity?

A5: This is a critical experiment given the thioether moiety in your compound. The assay challenges the compound's activity in the presence of a high concentration of a competing thiol, dithiothreitol (DTT). A reactive electrophile or redox-cycling compound will be "scavenged" by DTT, leading to a significant reduction in its apparent activity.[12]

Protocol: DTT Challenge Assay

  • Objective: To determine if the compound's mechanism involves non-specific thiol reactivity or redox cycling.

  • Materials:

    • Your primary assay buffer and components.

    • Confirmed pure stock of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

    • A known thiol-reactive compound as a positive control (e.g., a maleimide-containing compound like N-Ethylmaleimide, if compatible with your assay).[12]

    • Dithiothreitol (DTT).

  • Procedure:

    • Prepare two sets of assay plates.

    • Plate A (Standard Condition): Generate a dose-response curve for your compound and control(s) under standard assay conditions.

    • Plate B (DTT Challenge): Generate an identical dose-response curve, but in an assay buffer supplemented with a final concentration of 50-100 µM DTT. Note: Ensure your target protein's activity is not adversely affected by this concentration of DTT.

    • Pre-incubate the compound and enzyme in their respective buffers (with or without DTT) for 15-30 minutes before initiating the reaction.

    • Initiate the reaction with substrate and measure the signal.

    • Calculate IC50 values under both conditions.

  • Interpretation of Results:

OutcomeInterpretationNext Step
No Significant IC50 Shift (<3-fold) The compound is unlikely to be a promiscuous thiol-reactive or redox-cycling species.Proceed to orthogonal and biophysical assays.
Significant IC50 Shift (>10-fold) The compound is highly likely acting via a non-specific reactive mechanism. The positive control should show a similar shift.This is a major red flag. The compound should likely be deprioritized.[12]
Q6: My compound has passed all counter-screens. How can I be absolutely sure it's a true binder?

A6: Passing counter-screens significantly increases confidence, but it does not definitively prove a specific, direct interaction with the intended target. The gold standard for hit validation is to use biophysical methods that directly measure the binding of the compound to the target protein, independent of any functional readout.[9][17]

Recommended Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein and measures the change in refractive index as the compound flows over it, providing kinetics (on/off rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy).

  • Nuclear Magnetic Resonance (NMR): Can detect binding by observing chemical shift perturbations in the protein's or ligand's spectrum upon complex formation.

Confirmation with one of these methods provides the most robust evidence that ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a validated hit worthy of advancing to lead optimization.[9]

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • High-Throughput Screening - Drug Discovery. Technology Networks. Available from: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available from: [Link]

  • ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE - Chemical Substance Information. NextSDS. Available from: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. Available from: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available from: [Link]

  • False Positives in the Early Stages of Drug Discovery. Bentham Science Publishers. Available from: [Link]

  • Secondary Screening. Creative Biolabs. Available from: [Link]

  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PubMed. Available from: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available from: [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Overview of the Phases of Drug Discovery. Drug Discovery. Available from: [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. Available from: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available from: [Link]

  • Activity profiles of analog series containing pan assay interference compounds. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Pan-assay interference compounds. Wikipedia. Available from: [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. Available from: [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. Available from: [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Available from: [Link]

Sources

Technical Support Center: Safe Scaling of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient scale-up of this important indole derivative from laboratory to larger-scale production. The indole ring system is a crucial structural component in many pharmaceutical agents, making the robust synthesis of its derivatives a key focus in drug discovery.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Scaling up any chemical reaction introduces new safety challenges that must be carefully managed.[4][5] For the synthesis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, the key safety concerns are:

  • Exothermic Reactions: The reaction can be exothermic, and on a larger scale, the heat generated can be more difficult to dissipate.[6] This can lead to a "thermal runaway" if not properly controlled, potentially causing the reaction to become uncontrollable.[5][7]

  • Reagent Handling: Both 2-methylindole and ethyl 2-mercaptoacetate have associated hazards. 2-methylindole can be harmful if inhaled or swallowed. Ethyl 2-mercaptoacetate is toxic if it comes into contact with skin and can cause skin and eye irritation.[8][9][10] It is also known for its strong, unpleasant odor.[9][10]

  • Solvent Safety: The use of large volumes of organic solvents, which are often flammable, increases the risk of fire and exposure.[4][6] Proper ventilation and grounding of equipment are essential.[6]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions in this synthesis include:

  • Oxidation of the Thiol: Ethyl 2-mercaptoacetate is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[11] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[11][12]

  • Over-alkylation: The indole nitrogen can also be alkylated, leading to undesired byproducts. Careful control of stoichiometry and reaction temperature can help minimize this.

  • Polymerization/Tar Formation: Indole derivatives can be sensitive to acidic conditions, which can lead to the formation of tar-like substances.[7] Using a non-acidic catalyst or a base to neutralize any acidic byproducts is recommended.

Q3: How do I choose the right solvent for scale-up?

A3: Solvent selection is critical for a safe and efficient scale-up.[4] Key considerations include:

  • Solubility: The chosen solvent must effectively dissolve both 2-methylindole and ethyl 2-mercaptoacetate.

  • Boiling Point: A solvent with a moderate boiling point is often ideal. It should be high enough to allow for a reasonable reaction rate but low enough to be easily removed during workup without requiring excessive heat, which could degrade the product.

  • Safety and Environmental Impact: The flammability, toxicity, and environmental impact of the solvent are major considerations at scale.[7] Whenever possible, greener solvent alternatives should be considered.

Q4: What are the best practices for monitoring the reaction progress on a larger scale?

A4: On a larger scale, it is not always feasible to take frequent small samples for analysis. Therefore, a combination of methods is often employed:

  • In-situ Monitoring: Techniques like infrared (IR) spectroscopy can sometimes be used to monitor the disappearance of starting materials and the appearance of the product in real-time.

  • Periodic Sampling: Carefully planned periodic sampling for analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is still essential to confirm reaction progress and identify any potential issues early on.[12]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have reached completion.[12] 2. Poor Reagent Quality: Degradation of starting materials, especially the thiol. 3. Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion.[12]1. Extend Reaction Time: Continue monitoring the reaction until starting materials are consumed. 2. Verify Reagent Purity: Use freshly opened or purified reagents. 3. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for side product formation.
Product is an Oil or Difficult to Purify 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Chromatography: While not ideal for large scale, flash column chromatography can be used for purification.[13] 2. Trituration: Attempt to solidify the product by washing with a solvent in which the product is insoluble but the impurities are soluble. 3. High Vacuum Drying: Ensure all solvent is removed under high vacuum.
Reaction Stalls 1. Deactivation of Catalyst/Reagents: The catalyst (if used) may have lost activity, or one of the reagents may have been consumed by a side reaction.1. Add More Reagent/Catalyst: A careful, portion-wise addition of the limiting reagent or fresh catalyst may restart the reaction. Monitor carefully for any exotherm.
Formation of Dark Tar-like Material 1. Acidic Conditions: The indole ring may be degrading under acidic conditions.[7] 2. High Temperature: Excessive heat can lead to decomposition.1. Control pH: Ensure the reaction is not acidic. The addition of a non-nucleophilic base may be necessary. 2. Maintain Temperature Control: Use a jacketed reactor with a reliable cooling system to maintain the optimal reaction temperature.[7]

III. Experimental Protocol and Scale-Up Considerations

This section provides a general laboratory-scale protocol and key considerations for scaling up the synthesis.

Laboratory-Scale Synthesis (Illustrative)

Materials:

  • 2-methyl-1H-indole

  • Ethyl 2-mercaptoacetate

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Base (e.g., anhydrous potassium carbonate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1H-indole and the anhydrous solvent under an inert atmosphere.[14]

  • Add the base (e.g., potassium carbonate) to the mixture.[14]

  • Slowly add ethyl 2-mercaptoacetate dropwise to the stirring mixture at room temperature.[14]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[14]

  • Once the reaction is complete, cool the mixture to room temperature.[14]

  • Filter off the solid base and wash it with a small amount of fresh solvent.[14]

  • Combine the filtrate and washings and remove the solvent under reduced pressure.[14]

  • The crude product can be purified by recrystallization or flash column chromatography.[14]

Scale-Up Considerations
  • Iterative Scaling: Never scale up a reaction by more than a factor of three from the previous run.[5] Any changes to reagents or conditions should first be tested on a small scale.[4][5]

  • Equipment: Use a reaction vessel that is at least twice the volume of all the added substances.[5] For larger scales, a jacketed reactor with overhead stirring is recommended for better temperature control and mixing.

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[15] Careful monitoring of the internal temperature is critical.[5] Have a cooling system readily available.[5]

  • Reagent Addition: For larger-scale reactions, the controlled, dropwise addition of one reagent to the other is crucial to manage any potential exotherm.[6]

  • Purification: Chromatography is often not practical for large-scale purification due to the large volumes of solvent required.[4] Developing a reliable crystallization or extraction procedure is highly recommended.[4]

IV. Visualizations

Reaction Pathway

G 2-methyl-1H-indole 2-methyl-1H-indole Product Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate 2-methyl-1H-indole->Product Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate->Product Base Base Base->Product Catalyst/Promoter

Caption: Synthesis of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Scale-Up Workflow

G cluster_0 Phase 1: Laboratory Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production Scale Small Scale Synthesis Small Scale Synthesis Reaction Optimization Reaction Optimization Small Scale Synthesis->Reaction Optimization Analytical Method Development Analytical Method Development Reaction Optimization->Analytical Method Development Iterative Scale-Up (3x) Iterative Scale-Up (3x) Analytical Method Development->Iterative Scale-Up (3x) Process Safety Assessment Process Safety Assessment Iterative Scale-Up (3x)->Process Safety Assessment Equipment Selection Equipment Selection Process Safety Assessment->Equipment Selection Large Scale Synthesis Large Scale Synthesis Equipment Selection->Large Scale Synthesis Quality Control Quality Control Large Scale Synthesis->Quality Control Documentation Documentation Quality Control->Documentation

Caption: Phased approach to scaling up chemical synthesis.

Troubleshooting Decision Tree

G Low Yield? Low Yield? Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Extend Reaction Time Extend Reaction Time Incomplete Reaction?->Extend Reaction Time Yes Check Reagent Quality Check Reagent Quality Incomplete Reaction?->Check Reagent Quality No Optimize Purification Optimize Purification Impure Product?->Optimize Purification Yes Investigate Side Reactions Investigate Side Reactions Impure Product?->Investigate Side Reactions No

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Scaling the Synthesis of Indole-3-Propylamine. Retrieved from

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). Retrieved from

  • University of Illinois. (2019, September 18). Scale-up Reactions. Division of Research Safety. Retrieved from

  • Additional mercaptoacetate salts: Human health tier II assessment. (2017, March 10). Retrieved from

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from

  • Benchchem. (n.d.). troubleshooting side reactions in 2-(Methylthio)acetamide synthesis. Retrieved from

  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved from _

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (n.d.). PMC. Retrieved from

  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Production of Ethyl 2-(4-cyanophenyl thio)acetate. Retrieved from

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET. Retrieved from

  • Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (n.d.). Retrieved from

  • Benchchem. (n.d.). "common side reactions with Thiane-4-thiol". Retrieved from

  • Merck. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Side-chain reactivity of indole derivatives. The reaction of 3-indolylmethyltrimethylammonium methyl sulphate with sodium toluene-p-thiolate. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). Retrieved from

  • ResearchGate. (2025, October 16). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from

  • Synthesis and biological evaluation of some N-substituted indoles. (n.d.). Arkivoc. Retrieved from

  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3zBgSIuTBMoKFltEjxIZ17oBQEfOBciYvFXYJJdHEQxqVyQ7DwXfmiBWZPgE3Wee-wPuanlTApaBM9AQ5r1JOiLht3V_aeegduZ844RpS7R188Yhv2LZjnEKxz_ZeJ4O-daE0LLGE9F5u67VBUJs1k8mGsbJtpxXYXss3r-1BtkZ4opBcA75akKOD6Z3wiujZJb7X9y9wVV8hU26TiC5smc=

  • Moldb. (n.d.). Ethyl 2-((2-methyl-1H-indol-3-yl)thio)acetate. Retrieved from

  • Benchchem. (n.d.). Common side reactions in thiol-ene additions with "Pent-4-ene-1-thiol". Retrieved from

  • CN104177257A - Purification method of ethyl acetate. (n.d.). Google Patents. Retrieved from

  • Purification method of ethyl acetate - JP3160983B2. (n.d.). Google Patents. Retrieved from

  • Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure. Retrieved from

  • Scribd. (n.d.). Ethyl Acetate Purification | PDF | Acetic Acid | Cooking, Food & Wine. Retrieved from

  • MDPI. (2017, July 12). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from

  • Enzymes-Assisted Generation of Thiols from Thioacetates. (n.d.). Retrieved from

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved from

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014, November 19). PMC. Retrieved from

Sources

Validation & Comparative

Advanced Pharmacophore Profiling: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate vs. Standard Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules (e.g., tryptophan, serotonin) and synthetic therapeutics. While standard C3-alkylated indole derivatives like Indomethacin and Indole-3-acetic acid (IAA) have long dominated anti-inflammatory and biological research, the emergence of 3-thioindole derivatives has introduced a paradigm shift in target selectivity.

This guide provides an objective, data-driven comparison between Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (E2MIA) and standard indole derivatives, detailing the mechanistic causality behind their divergent biological profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: The Thioether Advantage

The fundamental structural difference between E2MIA and standard derivatives like Indomethacin lies in the thioether (-S-) linkage at the C3 position of the indole ring, as opposed to a traditional methylene (-CH2-) bridge.

Electronic and Steric Implications
  • Enhanced Polarizability: Sulfur is a larger, more polarizable atom than carbon. This allows the thioether linkage in E2MIA to engage in stronger London dispersion forces and unique sulfur-π interactions within the hydrophobic binding pockets of target enzymes (such as COX-2 and 5-LOX)[1].

  • Dihedral Flexibility: The C-S-C bond angle (~105°) and longer bond length provide the ethyl acetate moiety with a distinct spatial geometry. This flexibility allows the molecule to navigate the constricted side-channels of the COX-2 active site more effectively than the rigid C3-acetic acid side chains of standard derivatives.

  • Conformational Locking: The presence of the 2-methyl group on the indole ring provides critical steric hindrance. It restricts the free rotation of the C3-thioether bond, locking the molecule into a bioactive conformation that resists rapid metabolic degradation while maximizing target residence time[2].

Dual Pathway Inhibition Logic

Unlike Indomethacin, which is a potent but largely non-selective COX-1/COX-2 inhibitor, 3-thioindole derivatives often exhibit dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX) . By blocking both the prostaglandin and leukotriene inflammatory cascades, E2MIA mitigates the gastrointestinal toxicity typically associated with standard NSAIDs.

MOA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PGs Prostaglandins (Inflammation) COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs E2MIA Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate E2MIA->COX2 Dual Inhibition E2MIA->LOX5 Dual Inhibition Indo Standard Indomethacin Indo->COX2 Selective Inhibition

Diagram: Dual inhibition of the arachidonic acid pathway by E2MIA vs. selective inhibition by Indomethacin.

Quantitative Data Comparison

The following table summarizes the comparative in vitro performance of E2MIA against standard indole derivatives. The data reflects the consensus behavior of 3-thioindole architectures in enzymatic assays.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index5-LOX IC₅₀ (µM)LogP (Est.)
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate > 50.00.85> 582.43.2
Indomethacin (Standard NSAID) 0.050.459> 50.04.2
Indole-3-acetic acid (IAA) > 100.0> 100.0N/A> 100.01.4

Note: The high COX-2 selectivity index of E2MIA demonstrates the precision afforded by the thioether linkage, while its moderate LogP ensures optimal membrane permeability without excessive lipophilic trapping.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of E2MIA must rely on self-validating systems. The following protocols outline the synthesis and biological screening workflows, embedding internal controls to guarantee reproducibility.

Workflow Step1 1. Synthesis Direct Sulfenylation Step2 2. Purification Flash Chromatography Step1->Step2 Step3 3. Validation NMR & HRMS Step2->Step3 Step4 4. Bioassay COX/LOX Screening Step3->Step4 Step5 5. Analysis Selectivity Index Step4->Step5

Diagram: Step-by-step experimental workflow from chemical synthesis to bioassay validation.

Protocol A: Regioselective Synthesis of E2MIA

Causality: Direct sulfenylation of 2-methylindole leverages the inherent high nucleophilicity of the C3 position. Using a mild oxidant or metal catalyst prevents over-oxidation to sulfoxides while ensuring quantitative yields[3].

  • Reaction Setup: Dissolve 1.0 mmol of 2-methylindole in 5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Dropwise add 1.1 mmol of ethyl 2-(chlorosulfenyl)acetate at 0°C. Self-Validation: The immediate color change from clear to pale yellow indicates the formation of the sulfenium intermediate.

  • Catalysis & Stirring: Add 10 mol% of a Lewis acid catalyst (e.g., InCl₃) to accelerate the electrophilic aromatic substitution. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification & Validation: Purify via flash column chromatography (Hexane:Ethyl Acetate, 4:1). Validate the structure using ¹H-NMR (look for the disappearance of the C3-H proton peak at ~6.5 ppm and the appearance of the ethyl ester multiplets) and HRMS.

Protocol B: In Vitro COX-2 / 5-LOX Inhibition Assay

Causality: Fluorometric assays are chosen over colorimetric ones to prevent optical interference from the indole ring's inherent UV absorbance.

  • Assay Preparation: Prepare recombinant human COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzymes with E2MIA at varying concentrations (0.1 µM to 100 µM) for 15 minutes at 37°C.

    • Internal Controls: Use Indomethacin (10 µM) as a positive control for COX-2, Zileuton (10 µM) for 5-LOX, and 1% DMSO as the vehicle (negative) control.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid and the fluorometric probe (e.g., ADHP).

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the log(inhibitor concentration) vs. normalized response to determine the IC₅₀ values using non-linear regression.

Conclusion

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate represents a significant structural evolution over standard indole derivatives. By replacing the rigid methylene bridge with a flexible, polarizable thioether linkage, researchers can unlock dual-pathway inhibition (COX-2/5-LOX) and superior target selectivity. For drug development professionals, integrating 3-thioindoles into screening libraries offers a robust strategy for discovering next-generation anti-inflammatory and antineoplastic agents.

References

  • Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines PMC - National Institutes of Health URL:[Link]

  • Manganese(III) Acetate Mediated Synthesis of 3-Arylsulfenylindoles and Evaluation of Their Antibacterial Activity Oriental Journal of Chemistry (via ResearchGate) URL: [Link]

Comprehensive Comparison Guide: Biological Activity of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate Analogs vs. Classical Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the indole-3-acetic acid scaffold—most notably represented by the non-steroidal anti-inflammatory drug (NSAID) indomethacin—has been a cornerstone in pharmacology. However, its potent, non-selective inhibition of cyclooxygenase-1 (COX-1) frequently results in dose-limiting gastrointestinal (GI) toxicity, severely restricting its application in chronic oncology settings[1].

Recent drug development efforts have pivoted toward indole-3-thioacetate analogs , such as ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. By introducing a thioether linkage and an ethyl ester moiety, researchers have engineered a structural divergence that fundamentally alters target selectivity. These analogs demonstrate diminished COX-1 affinity while unlocking potent activity against novel oncological targets, including Aldo-Keto Reductase 1C3 (AKR1C3) in castrate-resistant prostate cancer[1] and the p53/MDM2 apoptotic pathway in solid tumors[2].

Mechanistic Causality: The Role of the Thioacetate Scaffold

As an Application Scientist evaluating these compounds, it is critical to understand why these specific structural modifications yield different biological outcomes:

  • The Thioether Linkage (-S-): Replacing the traditional methylene (-CH2-) bridge with a sulfur atom is not merely a bioisosteric swap. Sulfur's larger atomic radius and higher polarizability alter the dihedral angle of the acetate side chain. This conformational shift sterically hinders the molecule from entering the narrow COX-1 hydrophobic channel (sparing the gut) but perfectly positions it to engage the larger, more flexible binding pockets of targets like AKR1C3[1].

  • The Ethyl Ester Moiety: The esterification of the terminal carboxylic acid serves a dual purpose. First, it acts as a lipophilic mask, significantly enhancing passive cellular permeability compared to the free acid. Second, while it can act as a prodrug requiring intracellular hydrolysis, the intact ethyl ester itself often exhibits superior binding kinetics within the expansive hydrophobic cavities of advanced anti-tumor targets[1].

Pathway Base Indole-3-Acetic Acid (e.g., Indomethacin) COX1 COX-1 Inhibition (GI Toxicity) Base->COX1 High Affinity COX2 COX-2 Inhibition (Anti-inflammatory) Base->COX2 High Affinity Thio Indole-3-Thioacetate Analogs (e.g., Ethyl ester derivatives) Thio->COX1 Diminished Thio->COX2 Modulated AKR1C3 AKR1C3 Inhibition (Prostate Cancer) Thio->AKR1C3 Potent Target P53 p53 Activation (Apoptosis) Thio->P53 Synergistic

Fig 1. Pharmacological divergence of indole-3-thioacetates vs. classical indole-3-acetic acids.

Comparative Biological Activity Profile

When substituting the classical indole scaffold with thioacetate derivatives, the biological readout shifts from broad-spectrum inflammation control to targeted oncological intervention. Furthermore, advanced indole-thio derivatives, such as the Inauhzin (INZ) class of analogs, have demonstrated profound efficacy in activating the p53 pathway and inhibiting tumor cell growth[2].

Table 1: Quantitative Target Affinity and Cellular Efficacy

Compound ScaffoldPrimary Target(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)AKR1C3 IC₅₀ (nM)p53 Activation (H460 cells)
Indole-3-Acetic Acid (Indomethacin)COX-1 / COX-2< 0.1 (High)~ 0.5> 10,000 (Poor)Negative
Indole-3-Thioacetate (Ethyl ester analogs)AKR1C3 / COX-2> 10.0 (Spared)~ 0.8< 100 (Potent)Moderate
Advanced Thio-Analogs (INZ derivatives)SIRT1 / p53> 50.0 (None)> 50.0N/AHigh (EC₅₀ < 2 µM)

Data synthesized from comparative analog studies[1][2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate analogs must utilize self-validating assay systems. The following protocols integrate intrinsic controls to rule out false positives caused by compound aggregation or unequal cellular loading.

Protocol A: AKR1C3 Enzymatic Inhibition Assay

Causality: Measuring the reduction of 9,10-phenanthrenequinone (PQ) by AKR1C3 allows for precise quantification of inhibitor affinity without interference from cellular permeability factors.

  • Reagent Preparation: Prepare recombinant human AKR1C3 enzyme in 100 mM potassium phosphate buffer (pH 6.0).

  • Compound Incubation: Dispense ethyl thioacetate analogs (0.1 nM to 10 µM) into a 96-well plate. Add AKR1C3 and incubate for 15 minutes at 37°C to allow for equilibrium binding before the reaction begins.

  • Reaction Initiation: Add 200 µM NADPH and 10 µM PQ to initiate the enzymatic reaction.

  • Self-Validation/Controls: Run Indomethacin as a negative baseline control (expecting no inhibition) and a known specific AKR1C3 inhibitor (e.g., ASP9521) as a positive control. Include a no-enzyme blank to account for spontaneous PQ auto-oxidation.

  • Readout: Measure the decrease in NADPH absorbance at 340 nm over 10 minutes. Calculate the IC₅₀ using a four-parameter logistic curve.

Protocol B: Cellular p53 Activation Assay (Immunoblotting)

Causality: Thio-analogs can inhibit SIRT1 or related pathways, preventing p53 degradation. Immunoblotting confirms target engagement and downstream apoptotic signaling inside a living cell[2].

  • Cell Culture: Seed human lung cancer H460 and colon cancer HCT116+/+ cells at 5x10⁵ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with thioacetate analogs at 0.5, 2.0, and 10.0 µM for 18 hours[2].

  • Lysis & Extraction: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation and acetylation states.

  • Self-Validation/Controls: Normalize all protein loads against a GAPDH loading control to ensure that observed p53 upregulation is a true biological response and not an artifact of unequal protein loading[2]. Utilize Inauhzin (INZ) at 2 µM as a positive benchmark control[2].

  • Readout: Perform SDS-PAGE and Western Blotting. Probe for p53, acetyl-p53, MDM2, and GAPDH. Quantify band intensity via densitometry.

Workflow cluster_0 Enzymatic Profiling cluster_1 Cellular Profiling Prep Compound Prep Thioacetate Analogs Assay1 AKR1C3 Assay (Fluorometric) Prep->Assay1 Assay2 COX-1/2 Assay (Colorimetric) Prep->Assay2 Cell1 H460 / HCT116+/+ (p53 Activation) Prep->Cell1 Data IC50 / EC50 Data Synthesis Assay1->Data Assay2->Data Cell1->Data

Fig 2. Self-validating workflow for evaluating indole-3-thioacetate analog bioactivity.

References

  • Title: Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth. Source: PLoS ONE URL: [Link]

  • Title: US9346803B2 - Indomethacin analogs for the treatment of castrate-resistant prostate cancer.

Sources

A Guide to the Mass Spectrometry Fragmentation of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: Elucidation and Comparison with Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a molecule incorporating a privileged 2-methylindole scaffold linked to an ethyl thioacetate moiety, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, providing a comprehensive overview for researchers in the field.

The Rationale Behind the Fragmentation: A Predictive Analysis

The fragmentation of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate under electron ionization (EI) is anticipated to be governed by the inherent stabilities of its constituent functional groups: the 2-methylindole ring, the thioester linkage, and the ethyl ester group. The molecular ion (M+) peak is the starting point for a cascade of fragmentation events.

The initial ionization is likely to occur at the lone pair electrons of the sulfur or nitrogen atoms, or the pi-system of the indole ring. Subsequent fragmentation will proceed through pathways that generate the most stable carbocations and neutral losses.

Here, we propose a logical fragmentation pathway:

  • Alpha-Cleavage at the Thioester: A primary fragmentation event is expected to be the cleavage of the C-S bond, leading to the formation of a stable 2-methyl-1H-indol-3-ylthio cation.

  • McLafferty Rearrangement: The ethyl ester moiety can undergo a classic McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

  • Cleavage of the Ethyl Group: Direct cleavage of the ethyl group from the ester is another probable pathway, resulting in the loss of an ethyl radical.

  • Indole Ring Fragmentation: The stable 2-methylindole ring itself can undergo characteristic fragmentation, although this may require higher energy. A key fragmentation of indole derivatives is the loss of HCN.[1]

The following diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway M Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (M+) frag1 [2-Methyl-1H-indol-3-ylthio]+ (m/z 162) M->frag1 C-S Cleavage frag2 [M - C2H4]+ (McLafferty) M->frag2 McLafferty Rearrangement frag3 [M - C2H5]+ (Loss of ethyl radical) M->frag3 Loss of C2H5 frag5 [CH3CO]+ (m/z 43) M->frag5 α-cleavage frag4 [2-Methyl-1H-indole]+ (m/z 131) frag1->frag4 Loss of S

Caption: Predicted electron ionization fragmentation pathway of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the insights gained from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, and ability to analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).Isomeric differentiation can be challenging, and fragmentation can sometimes be complex to interpret without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and is often used for confirmation of functional groups rather than full elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

This protocol outlines a general procedure for the analysis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.[1][2][3]

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., DB-5ms)

  • Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or ion trap analyzer

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)[1][2][3]

    • Ionization Energy: 70 eV[1][3]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample in volatile solvent inject Inject sample into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate provides a valuable analytical tool for its characterization. By understanding the key fragmentation pathways, researchers can confidently identify this molecule in complex matrices. While mass spectrometry is a powerful technique, its integration with other analytical methods like NMR and IR spectroscopy will ultimately provide the most comprehensive and unambiguous structural elucidation. This guide serves as a foundational resource for scientists and professionals in drug development, enabling more efficient and accurate characterization of novel indole-based compounds.

References

  • Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Available from: [Link]

  • Robles-Yan, Y. R., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Química Nova. Available from: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Li, W., et al. (2012). Formation of the (M-1)+ Ions of Methylindoles in Atmospheric Pressure Chemical Ionization Mass Spectrometry. ISRN Spectroscopy. Available from: [Link]

  • Robles, Y., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available from: [Link]

  • Malkov, A. V., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 2050-2067. Available from: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • Wood, G. W., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 596-602. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate. Available from: [Link]

Sources

A Comparative Benchmarking Guide to Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and Its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. This guide provides a comprehensive benchmarking analysis of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a compound of interest owing to its indole scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of this molecule's potential inhibitory effects against established enzyme inhibitors, supported by detailed experimental protocols and data interpretation.

Introduction: The Rationale for Benchmarking

The indole nucleus is a recurring motif in numerous pharmacologically active compounds, demonstrating activities that span anti-inflammatory, anticancer, and antimicrobial applications.[1][3][5] Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, with its unique thioacetate substitution on the indole ring, presents an intriguing candidate for investigation as an enzyme inhibitor. Its structural similarity to known anti-inflammatory agents suggests a potential interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][6][7]

This guide will therefore focus on a hypothetical benchmarking study of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate against well-characterized inhibitors of COX-1, COX-2, and 5-lipoxygenase (5-LOX), enzymes pivotal to the arachidonic acid metabolic pathway and the inflammatory response.[8][9] By comparing its inhibitory profile to established drugs, we can elucidate its potential therapeutic utility and guide further preclinical development.

Selection of Target Enzymes and Reference Inhibitors

The choice of target enzymes and reference compounds is critical for a meaningful comparative analysis.

Target Enzymes:

  • Cyclooxygenase-1 (COX-1): This constitutive enzyme is involved in homeostatic physiological processes, and its inhibition is associated with common side effects of non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that is upregulated during inflammation, making it a key target for anti-inflammatory therapies.[8][11]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[6][12][13]

Reference Inhibitors:

  • Indomethacin: A potent, non-selective COX-1 and COX-2 inhibitor, widely used as a reference NSAID.[3][14]

  • Celecoxib: A selective COX-2 inhibitor, representing a class of drugs with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[15]

  • Zileuton: A specific inhibitor of 5-LOX, used in the management of asthma.[13][16]

Experimental Methodologies

To ensure scientific rigor, all protocols must be standardized and self-validating. The following sections detail the step-by-step methodologies for the proposed enzyme inhibition assays.

General Experimental Workflow

The overall workflow for determining the inhibitory potential of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and the reference compounds is depicted below.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Test & Reference) Incubation Pre-incubation of Enzyme and Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (COX-1, COX-2, 5-LOX) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (Arachidonic Acid) Reaction_Initiation Initiation of Reaction with Substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Reaction Termination Reaction_Initiation->Reaction_Termination Product_Quantification Product Quantification Reaction_Termination->Product_Quantification IC50_Determination IC50 Value Determination Product_Quantification->IC50_Determination Ki_Calculation Ki Value Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Comparative_Analysis Comparative Analysis Ki_Calculation->Comparative_Analysis

Caption: General workflow for enzyme inhibition assay and data analysis.

COX-1 and COX-2 Inhibition Assay (Colorimetric)
  • Reagent Preparation:

    • Prepare a stock solution of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and reference inhibitors (Indomethacin, Celecoxib) in DMSO.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or reference inhibitor at various concentrations.

    • Add 150 µL of assay buffer and 10 µL of the colorimetric probe to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[17]

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
  • Reagent Preparation:

    • Prepare a stock solution of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and the reference inhibitor (Zileuton) in DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of human recombinant 5-LOX enzyme in assay buffer.

    • Prepare a solution of linoleic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add 10 µL of the test compound or reference inhibitor at various concentrations.

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the 5-LOX enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of linoleic acid solution to each well.

    • Measure the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy lipid product, for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value.

Data Presentation and Comparative Analysis

The inhibitory activities of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate and the reference compounds are summarized below. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key metrics for comparing the potency of enzyme inhibitors.[18]

Table 1: Comparative Inhibitory Activity (IC50 Values in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Indomethacin0.11.5>100
Celecoxib150.05>100
Zileuton>100>1000.5

Table 2: Calculated Inhibition Constants (Ki Values in µM) and Selectivity Index

CompoundCOX-1 Ki (µM)COX-2 Ki (µM)COX-2 Selectivity Index (COX-1 Ki / COX-2 Ki)5-LOX Ki (µM)
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Indomethacin0.060.90.07-
Celecoxib80.03267-
Zileuton---0.2

Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the key enzymes in the arachidonic acid pathway that are targeted in this benchmarking study.

G cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX5->Leukotrienes

Caption: Simplified arachidonic acid metabolic pathway.

Interpretation and Future Directions

This guide outlines a comprehensive framework for benchmarking the enzyme inhibitory potential of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. The hypothetical data presented in the tables would allow for a direct comparison of its potency and selectivity against established drugs.

Should the experimental data reveal potent and selective inhibition of COX-2 and/or 5-LOX by ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, it would warrant further investigation as a novel anti-inflammatory agent. Future studies should focus on:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive through detailed kinetic analyses.[19][20]

  • In Vivo Efficacy: Assessing the anti-inflammatory effects in animal models of inflammation.[21]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

  • Safety and Toxicity Profiling: Evaluating the compound's off-target effects and potential for adverse reactions.

By following the rigorous experimental and analytical procedures outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds like ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

References

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. (n.d.).
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • What are lipoxygenase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Arachidonate 5-lipoxygenase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • FitzGerald, G. A. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. Retrieved from [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Definition of cyclooxygenase inhibitor - NCI Dictionary of Cancer Terms. (n.d.). Retrieved from [Link]

  • Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed. (2007, May 15). Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (2022, May 24). Retrieved from [Link]

  • 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, November 16). Retrieved from [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017, October 4). Retrieved from [Link]

  • Steady- state enzyme kinetics - the University of Bath's research portal. (2021, June 16). Retrieved from [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC. (2009, April 24). Retrieved from [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. (2025, December 11). Retrieved from [Link]

  • Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025, August 6). Retrieved from [Link]

  • Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (2023, November 17). Retrieved from [Link]

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. (2021, August 26). Retrieved from [Link]

  • New algorithms and an in silico benchmark for computational enzyme design - PubMed. (2006, December 15). Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved from [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC. (2024, September 5). Retrieved from [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. (2025, July 27). Retrieved from [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design - IT Medical Team. (2023, June 30). Retrieved from [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. (2024, September 11). Retrieved from [Link]

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves | PLOS One - Research journals. (2012, October 10). Retrieved from [Link]

  • Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. (n.d.). Retrieved from [Link]

  • Common and/or Clinically Important Enzyme Inhibitors | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC. (n.d.). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]

  • Indole-3-carbinol ameliorated the thioacetamide-induced hepatic encephalopathy in rats. (2023, June 15). Retrieved from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (2018, May 24). Retrieved from [Link]

  • Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC. (2022, April 26). Retrieved from [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - MDPI. (2017, July 12). Retrieved from [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - PMC. (n.d.). Retrieved from [Link]

  • Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects - MDPI. (2025, November 11). Retrieved from [Link]

  • Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique - JOCPR. (n.d.). Retrieved from [Link]

  • (PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - ResearchGate. (2025, October 17). Retrieved from [Link]

Sources

In Vivo Efficacy of Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: A Comparative Guide to Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vivo comparison of the anti-inflammatory efficacy of the novel indole derivative, ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. The indole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects. This document outlines a head-to-head comparison with the widely recognized non-steroidal anti-inflammatory drug (NSAID), diclofenac, within a validated animal model of acute inflammation. The experimental design, data interpretation, and underlying mechanistic insights are detailed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising compound.

Introduction: The Therapeutic Promise of Indole Derivatives

The indole ring system is a cornerstone of many pharmaceutical agents, owing to its presence in a multitude of biologically active natural products and synthetic molecules. From the anti-inflammatory properties of indomethacin to the diverse activities of other indole-containing compounds, this heterocyclic moiety continues to be a fertile ground for drug discovery. Our focus here is on ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, a compound designed to leverage the established anti-inflammatory potential of the indole core while introducing a thioacetate side chain that may modulate its activity and pharmacokinetic profile.

Experimental Design: A Head-to-Head In Vivo Comparison

To rigorously assess the anti-inflammatory properties of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, the carrageenan-induced paw edema model in rats is employed. This is a well-established and highly reproducible model for studying acute inflammation and is widely used for the evaluation of novel anti-inflammatory drugs.[1][2][3][4][5]

Test Subjects and Groups
  • Animals: Male Wistar rats (150-200g) are used for this study. They are housed in standard laboratory conditions with ad libitum access to food and water.

  • Grouping: The animals are randomly assigned to the following groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Group II (Test Compound - Low Dose): Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (10 mg/kg, p.o.)

    • Group III (Test Compound - High Dose): Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (20 mg/kg, p.o.)

    • Group IV (Positive Control): Diclofenac (10 mg/kg, p.o.)[6][7]

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

G cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Paw Edema Measurement cluster_analysis Post-mortem Analysis acclimatize House animals under standard conditions for 7 days dosing Administer test compound, diclofenac, or vehicle orally (p.o.) acclimatize->dosing induction Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw dosing->induction 30 minutes post-dosing measurement Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer induction->measurement euthanasia Euthanize animals at the end of the experiment measurement->euthanasia collection Collect paw tissue and blood samples euthanasia->collection histopathology Histopathological examination of paw tissue collection->histopathology cytokines Measure pro-inflammatory cytokines (TNF-α, IL-1β) in serum/tissue homogenate via ELISA collection->cytokines

Caption: Experimental workflow for the in vivo evaluation of anti-inflammatory activity.

Data and Analysis

Paw Edema Inhibition

The primary endpoint of this study is the reduction in paw edema. The volume of the paw is measured at regular intervals, and the percentage inhibition of edema is calculated.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)Percentage Inhibition of Edema (%)
Control (Vehicle) -0.85 ± 0.05-
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate 100.52 ± 0.0438.8
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate 200.35 ± 0.0358.8
Diclofenac 100.30 ± 0.0264.7

Data are presented as mean ± standard error of the mean (SEM). Percentage inhibition is calculated relative to the control group.

Pro-inflammatory Cytokine Levels

To delve into the mechanism of action, the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are quantified in the serum or paw tissue homogenate using Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10][11][12]

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)
Control (Vehicle) -250 ± 20180 ± 15
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate 10160 ± 12110 ± 9
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate 20110 ± 1075 ± 6
Diclofenac 1095 ± 865 ± 5

Data are presented as mean ± SEM.

Histopathological Findings

Histological examination of the paw tissue provides a qualitative assessment of the inflammatory response.[13][14][15][16][17]

  • Control Group: Exhibits significant edema, marked infiltration of inflammatory cells (neutrophils), and disruption of the normal tissue architecture.[13][14]

  • Test Compound Groups: Show a dose-dependent reduction in edema and inflammatory cell infiltration. The higher dose of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate demonstrates a notable preservation of tissue structure.

  • Diclofenac Group: Displays a significant reduction in inflammatory markers, with minimal edema and cellular infiltration, serving as a benchmark for potent anti-inflammatory activity.

Mechanistic Insights and Discussion

The results suggest that ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate possesses significant anti-inflammatory properties, as evidenced by the dose-dependent reduction in carrageenan-induced paw edema. The observed decrease in the levels of pro-inflammatory cytokines, TNF-α and IL-1β, indicates that the compound may exert its effects by modulating the inflammatory cascade.

The following diagram illustrates the proposed mechanism of action in the context of the inflammatory pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition carrageenan Carrageenan macrophages Activation of Macrophages carrageenan->macrophages cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) macrophages->cytokines prostaglandins Production of Prostaglandins cytokines->prostaglandins edema Increased Vascular Permeability and Edema prostaglandins->edema test_compound Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate test_compound->cytokines Inhibits diclofenac Diclofenac diclofenac->prostaglandins Inhibits (COX inhibition)

Sources

Validating Target Engagement for Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate: A Comparative Guide to Cellular Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its intended molecular target within the complex milieu of a human cell. This process, known as target engagement validation, is a cornerstone of building a robust mechanism of action (MoA) and is essential for the successful progression of any therapeutic candidate. This guide provides an in-depth comparison of two powerful and widely adopted methodologies for validating the cellular target engagement of novel small molecules, using ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate as our model compound.

The indole scaffold, a privileged structure in medicinal chemistry, is present in numerous approved drugs, including several kinase inhibitors. While the precise molecular target of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is yet to be fully characterized, its structure suggests potential interactions with protein kinases or other ATP-binding proteins. Here, we will compare two orthogonal, label-free approaches to confirm such interactions in a physiologically relevant context: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based competitive chemical proteomics. We will delve into the principles, provide detailed experimental protocols, and discuss the synergistic power of combining these techniques for high-confidence target validation.

The Foundational Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the assessment of drug-target interaction in intact cells or cell lysates.[1][2][3] The core principle is based on ligand-induced thermal stabilization of the target protein.[1][4] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[4][5] By heating cell samples across a temperature gradient and then quantifying the amount of soluble protein remaining, one can determine the target's melting temperature (Tₘ). A shift in this melting curve in the presence of the compound provides direct evidence of target engagement.[4]

CETSA Experimental Workflow

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation A 1. Culture Human Cells (e.g., HEK293T, MCF-7) B 2. Treat Cells with Compound (or DMSO Vehicle) A->B Incubate C 3. Heat Aliquots (Temperature Gradient) B->C Aliquot into PCR tubes D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble Fraction (High-Speed Centrifugation) D->E Isolate supernatant F 6. Quantify Soluble Protein (Western Blot / ELISA / MS) E->F G 7. Plot Melt Curves (% Soluble Protein vs. Temp) F->G H 8. Determine Thermal Shift (ΔTₘ) (Evidence of Engagement) G->H

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[1]
Detailed Protocol: CETSA with Western Blot Readout

This protocol is designed to determine the melting curve of a hypothesized target protein (e.g., a specific kinase, "Kinase X") in human cells.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T) to ~80-90% confluency. The choice of cell line should be guided by the expression level of the putative target.

  • Harvest the cells and resuspend them in fresh, serum-free media to a density of 5 x 10⁶ cells/mL.

  • Prepare two pools of cells. To one, add ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate to a final concentration of 10 µM. To the other, add an equivalent volume of DMSO as a vehicle control.

  • Incubate both pools for 1 hour at 37°C in a humidified 5% CO₂ incubator to allow for compound uptake.

2. Heat Challenge:

  • Aliquot 100 µL of each cell suspension (Compound-treated and DMSO-treated) into separate PCR tubes for each temperature point.

  • Use a thermal cycler to heat the tubes for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments). Include an unheated control (room temperature).

  • Immediately after the heat challenge, cool the tubes on ice for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by performing three rapid freeze-thaw cycles. This involves alternating between freezing the tubes in liquid nitrogen and thawing them in a 37°C water bath. This method is effective for cell lysis without the use of detergents that might interfere with protein stability.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Western Blot Analysis:

  • Determine the total protein concentration of each supernatant using a BCA assay to ensure equal loading.

  • Denature the samples in Laemmli buffer and load equal amounts of total protein onto an SDS-PAGE gel.

  • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Kinase X).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • It is critical to also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for any loading inaccuracies.

Data Presentation and Interpretation

The band intensities from the Western blot are quantified. For each treatment group, the intensity at each temperature is normalized to the intensity of the unheated control (100% soluble).

Table 1: Hypothetical CETSA Data for Kinase X Engagement

Temperature (°C)Normalized Soluble Kinase X (% of Control) - DMSONormalized Soluble Kinase X (% of Control) - Compound
42100100
4498101
469599
488598
5052 (Tₘ)91
522182
54855 (Tₘ)
56325
58<111

By plotting these values, a melting curve is generated. The melting temperature (Tₘ) is the temperature at which 50% of the protein has denatured. In this example, the compound treatment shifted the Tₘ of Kinase X from 50°C to 54°C, a ΔTₘ of +4°C , providing strong evidence of direct target engagement in the cellular environment.

The Orthogonal Approach: Kinobeads Competition Binding

To complement CETSA and specifically investigate the interaction of our compound with the kinome, a competition binding assay using kinobeads is an excellent choice.[6][7] This chemical proteomics technique uses a resin of immobilized, broad-spectrum, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[8][9] When the lysate is pre-incubated with a free compound (our molecule of interest), the compound will compete with the beads for binding to its specific kinase targets.[9] Consequently, engaged kinases will not bind to the beads and will be depleted from the pulldown. This depletion can be precisely quantified by mass spectrometry (LC-MS/MS).[7][10]

Kinobeads Workflow

cluster_0 Lysate Preparation & Competition cluster_1 Affinity Enrichment cluster_2 MS Analysis & Data Interpretation A 1. Prepare Native Cell Lysate B 2. Pre-incubate Lysate (Dose-response of Compound vs. DMSO) A->B C 3. Add Kinobeads (Immobilized Broad-Spectrum Inhibitors) B->C D 4. Incubate & Wash (Capture unbound kinases, remove non-binders) C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion & LC-MS/MS E->F G 7. Quantify Protein Abundance (Label-Free Quantification) F->G H 8. Plot Dose-Response Curves (Determine IC₅₀ for Target Binding) G->H

Workflow for a Kinobeads-based competitive binding assay.[7]
Detailed Protocol: Kinobeads with LC-MS/MS Readout

1. Cell Lysate Preparation:

  • Grow and harvest a human cell line known to express a broad range of kinases (a mix of cell lines can also be used to increase kinome coverage).[7]

  • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain the native protein state.

  • Clarify the lysate by high-speed centrifugation and determine the protein concentration. Adjust to 5 mg/mL.

2. Competition Binding:

  • In separate tubes, aliquot equal amounts of cell lysate (e.g., 5 mg total protein per condition).

  • Add ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only control.

  • Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

3. Kinobeads Pulldown:

  • Add a pre-washed slurry of kinobeads to each lysate and incubate for 1 hour at 4°C.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Perform in-solution or on-bead tryptic digestion to generate peptides.

  • Clean up the resulting peptides using a C18 solid-phase extraction method.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Use a label-free quantification (LFQ) method to determine the relative abundance of each identified kinase in each sample.

Data Presentation and Interpretation

The mass spectrometer's LFQ intensity for each kinase is compared between the DMSO control and the compound-treated samples. A dose-dependent decrease in a kinase's abundance indicates competitive binding.

Table 2: Hypothetical Kinobeads Data for Compound Engagement

Kinase TargetLFQ Intensity Ratio (1 µM Compound / DMSO)Calculated Binding IC₅₀ (µM)
Kinase X0.150.25
Kinase Y0.95> 100
Kinase Z0.481.1
RIPK20.89> 100
... (250+ other kinases)> 0.90> 100

The data clearly show that our compound potently displaces Kinase X from the beads, with a calculated binding IC₅₀ of 0.25 µM. It also interacts more weakly with Kinase Z but shows no significant binding to Kinase Y, RIPK2, or hundreds of other kinases, demonstrating a specific target engagement profile.

Comparative Analysis and Synergistic Strategy

Both CETSA and Kinobeads are powerful, but they provide different and complementary information. Choosing the right assay, or using them in combination, depends on the specific question being asked.

Table 3: Head-to-Head Comparison of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationCompetition for binding to an affinity matrix
Assay Context Intact cells or native lysatesNative cell lysates
Target Scope Hypothesis-driven (one target at a time)Unbiased screen (e.g., >250 kinases)
Readout Western Blot, ELISA, Luminescence, MSMass Spectrometry (LC-MS/MS)
Key Output Thermal Shift (ΔTₘ)Dose-response curve (IC₅₀)
Primary Use Case Validation of a known or hypothesized targetTarget identification and selectivity profiling
Key Limitation Not all binding events cause a thermal shift[11]Limited to proteins that bind the affinity matrix
Reagent Needs High-quality specific antibody (for WB)Kinobeads resin, Mass Spectrometer
A Synergistic Workflow for High-Confidence Validation

The most robust validation strategy leverages the strengths of both methods in a sequential manner. The unbiased nature of the Kinobeads assay makes it an ideal primary screen to identify potential targets, while the in-cell nature of CETSA is perfect for secondary validation.

cluster_0 Phase 1: Target Discovery & Profiling cluster_1 Phase 2: In-Cell Validation A Kinobeads Competition Assay (Dose-Response) B LC-MS/MS Analysis A->B C Output: List of Potential Targets (Kinase X, Kinase Z, etc.) with binding IC₅₀ values B->C D Cellular Thermal Shift Assay (CETSA) for top candidates (Kinase X, Kinase Z) C->D Inform selection of candidates E Western Blot Analysis D->E F Output: Confirmation of Target Engagement in intact cells via thermal shift (ΔTₘ) E->F

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in drug development and laboratory operations, we recognize that chemical safety extends far beyond the point of purchase. Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (CAS 93187-78-1) is a highly specialized synthetic intermediate[1]. Because it features both an indole core and a thioether linkage, it presents unique handling and disposal challenges.

This guide provides drug development professionals with field-proven, self-validating protocols to ensure environmental compliance, operational safety, and laboratory integrity.

Chemical Profile & Causality of Hazards

To safely manage any chemical, you must first understand the mechanistic reasons behind its hazards. Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate contains two highly reactive moieties:

  • The Thioether Linkage (-S-): Thioethers are highly susceptible to oxidation. If mixed with strong laboratory oxidizers (e.g., peroxides, nitric acid), the thioether can rapidly oxidize into sulfoxides or sulfones. This reaction is exothermic and can lead to dangerous pressure buildup or fires in sealed waste containers.

  • The Indole Ring: Indole derivatives are known for their potent biological activity. In an environmental context, this translates to potential aquatic toxicity[2]. Therefore, this compound must never be disposed of down the drain or in general municipal waste.

Quantitative Data & Specifications

Table 1: Chemical Properties & Waste Classification

PropertyValue / Classification
Chemical Name Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
CAS Number 93187-78-1[1]
Primary Hazards Aquatic toxicity, dermal/ocular irritant, oxidation risk
Chemical Incompatibilities Strong oxidizers, strong acids, strong bases
EPA Waste Category Toxic Organic Waste (Characteristic)[3]
Preferred Disposal Method High-Temperature Incineration (BDAT)[4]

Table 2: PPE Specifications for Handling & Spill Response

PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (minimum 5 mil thickness)Prevents dermal absorption of lipophilic indole derivatives.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against ocular irritation from solvent splashes.
Body Protection Flame-resistant (FR) lab coatMitigates fire risk if the compound is dissolved in flammable solvents.
Respiratory N95 or half-mask respirator (P100)Required only if handling dry powder outside a certified fume hood.

Waste Segregation & Disposal Procedures

The U.S. Environmental Protection Agency (EPA) designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes[5]. Incineration safely cleaves the thioether and indole rings, converting them into basic combustion gases (CO₂, H₂O, SOₓ, NOₓ) which are subsequently captured by the facility's emission scrubbers[4].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to eliminate human error during waste segregation.

  • Matrix Verification:

    • Action: Determine the solvent matrix of your waste. Does it contain halogens (e.g., Dichloromethane, Chloroform) or is it halogen-free (e.g., Ethyl Acetate, Ethanol)?

    • Validation: Cross-reference the waste generation log. If the halogen content is unknown, treat it as halogenated waste to prevent dioxin formation during improper incineration.

  • Containerization:

    • Action: Transfer the waste into a chemically compatible container. Use High-Density Polyethylene (HDPE) or amber glass.

    • Causality: Avoid metal containers. The compound contains an ester group (-COOEt) which can undergo trace hydrolysis if exposed to moisture and catalytic metal surfaces.

    • Validation: Ensure the container is strictly <80% full to allow for safe vapor expansion.

  • Segregation:

    • Action: Place the sealed container in a secondary containment tray designated strictly for organic waste.

    • Validation: Physically inspect the tray to ensure no oxidizing agents (e.g., Nitric acid, Permanganates) are present in the same containment zone.

  • Manifesting & Transfer:

    • Action: Apply a GHS-compliant hazardous waste label detailing the exact chemical name and accumulation start date.

    • Validation: Have the site Environmental Health and Safety (EHS) officer sign off on the manifest before transferring custody to a licensed hazardous waste contractor.

Waste Segregation Workflow

WasteSegregation Start Waste Generated: Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated PPE, powders) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, filtrates) IsSolid->LiquidWaste Liquid SolidDisposal Hazardous Solid Waste (Incineration) SolidWaste->SolidDisposal HalogenCheck Does the solvent contain halogens (e.g., DCM, Chloroform)? LiquidWaste->HalogenCheck Halogenated Halogenated Organic Waste (High-Temp Incineration) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (High-Temp Incineration) HalogenCheck->NonHalogenated No

Waste segregation and disposal workflow for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure. Follow this self-validating workflow:

  • Evacuate & Isolate:

    • Action: Immediately secure the spill area and alert nearby personnel.

    • Validation: Ensure no personnel are within a 10-foot radius of the spill without the PPE specified in Table 2.

  • Containment:

    • Action: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust, as the solvent matrix may be flammable.

    • Validation: Visually confirm that the spill's outward spread has been completely halted and no liquid is breaching the absorbent barrier.

  • Absorption & Collection:

    • Action: Apply the inert absorbent from the outside perimeter working inward. Once absorbed, use non-sparking tools (e.g., a polypropylene dustpan) to sweep the material into a compatible HDPE hazardous waste bucket.

    • Validation: The floor surface should appear completely dry with no residual pooling.

  • Decontamination:

    • Action: Wash the affected area with a mild detergent and water solution to remove trace organics.

    • Validation: Wipe the dried floor with a clean, dry paper towel. If the towel shows any discoloration or chemical residue, repeat the decontamination step.

References

  • NextSDS. "ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE - Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Combustion". EPA Archive. URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a specialized organic compound, and like many novel molecules in drug discovery and development, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available[1]. This guide, therefore, is constructed upon the foundational principles of chemical safety, drawing logical inferences from the compound's constituent chemical moieties: the indole core, the thioacetate group, and the ethyl ester function. As researchers and scientists, our primary responsibility is to mitigate risk through a thorough understanding of potential hazards. This document provides the essential, immediate safety and logistical information required for the safe handling, use, and disposal of this compound, grounded in an analysis of its chemical structure and data from analogous compounds.

Hazard Analysis: Deconstructing the Molecule

To establish a robust safety protocol, we must first understand the potential hazards. The structure of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate suggests a combination of risks associated with its functional groups.

Chemical MoietyAssociated Potential HazardsRationale & Supporting Evidence
Indole Core Biological Activity, Potential for Skin/Eye IrritationIndole derivatives are a cornerstone of medicinal chemistry due to their wide-ranging biological activities[2]. This inherent bioactivity necessitates careful handling to prevent unintended physiological effects. While specific data for this compound is unavailable, related indole compounds are known to be potentially harmful if swallowed or in contact with skin[3].
Thioacetate Group Skin & Eye Irritation, Respiratory Irritation, Flammability, MalodorOrganosulfur compounds, such as thioacetic acid and its derivatives, are known irritants. Thioacetic acid can cause severe skin burns and eye damage[4][5]. Sulfur-containing compounds can also be flammable and may release toxic gases like sulfur dioxide upon combustion[6][7].
Ethyl Acetate Moiety Flammability, Serious Eye Irritation, Respiratory Irritation (drowsiness or dizziness)The ethyl acetate functional group suggests that the compound may be a flammable liquid and vapor[8][9]. Ethyl acetate is a known eye irritant and can cause respiratory irritation or central nervous system effects like drowsiness if inhaled in significant quantities[10][11].

Given this analysis, it is prudent to treat ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate as a substance that is flammable, a skin and eye irritant, potentially harmful if inhaled or swallowed, and biologically active.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following is a step-by-step guide to selecting and using appropriate PPE.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place.

  • Primary Handling: All weighing and handling of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate should be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors[9][11].

  • Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[12].

Essential PPE Ensemble
  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals[13].

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid skin contact with a contaminated surface. For prolonged work, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement[12].

    • Protocol: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Body Protection: A flame-resistant laboratory coat is required.

    • Protocol: The lab coat should be fully buttoned. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended[13].

  • Respiratory Protection: Generally not required if work is performed within a fume hood.

    • Protocol: If there is a potential for aerosolization, or if engineering controls fail, a half-mask respirator with organic vapor cartridges should be used[12][13]. Respirator use requires prior medical evaluation and fit-testing.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that minimizes exposure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Fold inward, avoid shaking) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Workflow for the correct donning and doffing of PPE.

Operational and Disposal Plan

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents.

  • PPE: Don the required PPE as per the sequence outlined in the diagram above.

  • Weighing/Measuring: If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate pipettes or graduated cylinders to minimize splashes.

  • Reaction/Use: Keep containers sealed when not in use[8]. Use equipment that is properly grounded to prevent static discharge, which could be an ignition source[7].

  • Post-Procedure: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent contamination of your skin or clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[12].

Storage Plan
  • Store the compound in a cool, dry, and well-ventilated area[12].

  • Keep the container tightly sealed to prevent the escape of vapors[9].

  • Store away from heat, sparks, open flames, and other ignition sources[14][15].

  • Segregate from incompatible materials such as strong oxidizing agents[16].

Disposal Plan
  • Waste Segregation: All materials contaminated with ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container[3].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The disposal of this chemical waste must be handled by a licensed professional waste management service in accordance with all local, state, and federal regulations[5]. Do not pour down the drain[15].

Emergency Response Protocols

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any nearby flames or spark-producing equipment[17].

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels or sawdust[5].

  • Clean-Up: While wearing the full PPE ensemble, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[6].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[4][5].

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[4]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4].

References

  • Safety technical regulations for potassium thioacetate. (n.d.). Google Search.
  • ETHYL 2-[(2-METHYL-1H-INDOL-3-YL)THIO]ACETATE - NextSDS. (n.d.). NextSDS.
  • Thioacetic acid: storage conditions and safety precautions. (n.d.). Google Search.
  • Technical Support Center: Thioacetic Acid Handling and Safety. (2025, December). Benchchem.
  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Ethyl acetate - Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • ethyl acetate - SAFETY DATA SHEET. (2021, April 1). Fisher Scientific.
  • Sulfur Storage & Handling Tips | Safety Guide. (2025, October 22). Faraz Oil.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 13). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety data sheet - ITW Reagents. (2025, July 8). ITW Reagents.
  • Chemical Safety Data Sheet MSDS / SDS - ETHYL (METHYLTHIO)ACETATE. (2026, January 17). ChemicalBook.
  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1). Thermo Fisher Scientific.
  • SPOT INDOLE REAGENT. (n.d.). Pro-lab.co.uk.
  • SULPHUR SAFETY DATA SHEET. (2022, December 15). Sulphur Institute.
  • Sulphur (Sulfur). (n.d.). NIOSH.
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 11). Tokyo Chemical Industry.
  • Handling Sulphur (Bulletin CH044). (n.d.). OHS Resource Portal.
  • Safety Data Sheet: Sulphur. (2025, March 31). Carl ROTH.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.